Product packaging for 17-Hydroxyjolkinolide A(Cat. No.:CAS No. 37905-07-0)

17-Hydroxyjolkinolide A

Cat. No.: B1673081
CAS No.: 37905-07-0
M. Wt: 314.4 g/mol
InChI Key: OYXDHOVYZKWSRM-PHJMNMFVSA-N
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Description

Jolkinolide A is a diterpene lactone. It has a role as a metabolite.
Jolkinolide A has been reported in Euphorbia sessiliflora, Euphorbia portulacoides, and other organisms with data available.
isolated from Euphorbia fischeriana

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B1673081 17-Hydroxyjolkinolide A CAS No. 37905-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXDHOVYZKWSRM-PHJMNMFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958922
Record name 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-07-0
Record name (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37905-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jolkinolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone basic properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive search of public chemical databases and the scientific literature yielded no specific data for the compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This suggests that this particular stereoisomer is likely a novel compound that has not yet been synthesized or characterized.

This guide, therefore, provides an in-depth overview of the broader class of phenanthrofuranone derivatives . The phenanthrofuranone core is a complex heterocyclic scaffold that is of interest in medicinal chemistry due to its structural relationship to various biologically active natural products and synthetic compounds. This document will detail generalized methodologies for the synthesis, characterization, and biological evaluation of novel phenanthrofuranone derivatives, providing a framework for researchers interested in this chemical space.

Core Properties and Characterization of a Novel Phenanthrofuranone

Upon the successful synthesis of a novel phenanthrofuranone derivative, a series of analytical techniques are employed to confirm its structure and purity. The expected data for a hypothetical derivative are summarized below.

Physicochemical and Spectroscopic Data (Hypothetical)
PropertyExpected Value/Data
Molecular Formula C₁₆H₁₆O₂ (for the core octahydrophenanthrofuranone)
Molecular Weight 240.29 g/mol (for the core)
Appearance White to off-white crystalline solid
Melting Point Dependent on substituents and crystal packing
Solubility Expected to be soluble in organic solvents like DMSO, DMF, CH₂Cl₂, and sparingly soluble in alcohols and water.
¹H NMR (CDCl₃, 400 MHz)Complex multiplets in the aliphatic region (1.5-3.5 ppm), and aromatic signals (7.0-8.5 ppm) if unsaturated.
¹³C NMR (CDCl₃, 100 MHz)Carbonyl signal (~170-180 ppm), sp² carbons in the aromatic region, and multiple sp³ carbons in the aliphatic region.
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺ or [M+Na]⁺ to confirm elemental composition.
FT-IR (KBr, cm⁻¹)Characteristic C=O stretch (~1750-1770 cm⁻¹ for a lactone), C-O stretches, and aromatic/aliphatic C-H stretches.

Experimental Protocols

The synthesis and characterization of a novel phenanthrofuranone would follow a logical progression from chemical synthesis to structural elucidation and finally to biological screening.

General Synthetic Protocol: Multi-step Synthesis

The synthesis of a complex heterocyclic system like a phenanthrofuranone derivative often involves a multi-step sequence. A generalized approach could involve the construction of the furanone ring onto a pre-existing phenanthrene or a related precursor.

  • Preparation of the Phenanthrene Precursor: This could start from simpler aromatic compounds through coupling and cyclization reactions.

  • Functionalization of the Phenanthrene Core: Introduction of functional groups that will allow for the annulation of the furanone ring.

  • Construction of the Furanone Ring: This is a key step and could be achieved through various methods, such as intramolecular cyclization of a suitably substituted carboxylic acid or ester.

  • Purification: The final compound would be purified using techniques like column chromatography, followed by recrystallization to obtain a pure sample for analysis.

Characterization Workflow
  • Initial Confirmation: Thin Layer Chromatography (TLC) to monitor reaction progress and assess purity.

  • Structural Elucidation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be used to establish connectivity.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

    • FT-IR Spectroscopy: To identify key functional groups, especially the lactone carbonyl.

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

  • Definitive Structure Confirmation: Single-crystal X-ray crystallography, if suitable crystals can be obtained, provides the unambiguous three-dimensional structure and stereochemistry.

Mandatory Visualizations

Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Generalized Synthetic Workflow for a Novel Phenanthrofuranone A Starting Materials (e.g., Substituted Phenol and Anhydride) B Step 1: Friedel-Crafts Acylation A->B Lewis Acid C Intermediate Keto-acid B->C D Step 2: Reduction of Ketone C->D Reducing Agent (e.g., NaBH4) E Intermediate Hydroxy-acid D->E F Step 3: Lactonization (Intramolecular Cyclization) E->F Dehydrating Agent (e.g., Ac2O) G Crude Phenanthrofuranone F->G H Purification (Column Chromatography & Recrystallization) G->H I Pure Phenanthrofuranone Derivative H->I

Caption: Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Hypothetical Biological Screening Cascade

Hypothetical Biological Screening Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies A Novel Phenanthrofuranone Compound Library B High-Throughput Screening (HTS) (e.g., Cell Viability Assay) A->B C Initial 'Hits' (Compounds showing activity) B->C D Confirmation Assays C->D E IC50/EC50 Determination D->E F Confirmed 'Hits' E->F G Target Identification/ Target Engagement Assays F->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H I Lead Compound(s) H->I

An In-depth Technical Guide to the Putative Novel Compound: (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough search of publicly available scientific literature and chemical databases yielded no specific information for the compound "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone." The following technical guide has been constructed based on a predictive analysis of its constituent chemical moieties and data from structurally related compounds, such as phenanthrofurans and other polycyclic furanones. This document is intended to serve as a theoretical framework for researchers, scientists, and drug development professionals who may be investigating novel compounds with similar complex structures.

Core Chemical Structure

The nomenclature "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone" describes a complex polycyclic molecule. A breakdown of the name suggests the following structural features:

  • Phenanthro[c]furanone: A core scaffold consisting of a phenanthrene ring system fused with a furanone ring.

  • Oxireno: An epoxide (oxirane) ring fused to the phenanthrene backbone, indicating a site of oxidation.

  • Tetramethyl: Four methyl groups substituted on the core structure.

  • (4aR,6aS,7aR,11aS,11bR): Specific stereochemistry at five chiral centers, indicating a particular three-dimensional arrangement of the atoms.

Given the lack of a publicly available structure, a putative 2D representation is hypothesized to aid in the following discussions.

Hypothetical Synthesis and Experimental Protocols

The synthesis of a complex molecule like (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone would likely be a multi-step process. A plausible synthetic strategy could involve the initial construction of a substituted phenanthrofuranone core, followed by stereoselective epoxidation.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and based on established organic chemistry principles for the formation of similar polycyclic systems.

Synthetic_Pathway cluster_0 Core Assembly cluster_1 Stereoselective Modification A Substituted Phenol C [4+2] Cycloaddition A->C B Furanone Precursor B->C D Dehydrogenation C->D E Methylation D->E F Stereoselective Epoxidation E->F G Final Product F->G (4aR,6aS,7aR,11aS,11bR)-tetramethyl- 1H-oxirenophenanthrofuranone Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling cluster_inhibition Inhibitory Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Compound (4aR,6aS,7aR,11aS,11bR)-tetramethyl- 1H-oxirenophenanthrofuranone Compound->PI3K Inhibition Compound->mTOR Inhibition

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Phenanthro(3,2-b)furan Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of phenanthro(3,2-b)furan natural products. This class of compounds, prominently represented by the tanshinones isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent and varied pharmacological activities, particularly in the realm of oncology. This document outlines the key experimental protocols, summarizes critical quantitative data, and visualizes the logical workflows and biological mechanisms associated with these promising natural products.

Introduction to Phenanthro(3,2-b)furan Natural Products

Phenanthro(3,2-b)furans are a class of diterpenoid compounds characterized by a furan ring fused to a phenanthrene quinone core. The majority of these natural products have been isolated from the dried roots of Salvia miltiorrhiza Bunge, a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1] Modern research has unveiled a broader spectrum of activities, including significant antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[2] Prominent members of this class include Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which have been the subject of extensive pharmacological investigation.

Discovery and Isolation Workflow

The discovery and isolation of phenanthro(3,2-b)furan natural products from their natural sources follow a systematic workflow. This process begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification, ultimately leading to the isolation of pure compounds for structure elucidation and biological screening.

G Figure 1. General Workflow for the Discovery and Isolation of Phenanthro(3,2-b)furan Natural Products A Plant Material Collection & Preparation (e.g., Salvia miltiorrhiza roots) B Drying and Grinding A->B C Extraction (e.g., Ethanol, Methanol, Supercritical CO2) B->C D Crude Extract C->D E Fractionation (e.g., Liquid-Liquid Partitioning, Macroporous Resin Chromatography) D->E F Bioactivity-Guided Fraction Selection E->F G Purification (e.g., Column Chromatography, Prep-HPLC) F->G H Pure Phenanthro(3,2-b)furan Compounds G->H I Structure Elucidation (NMR, MS, X-ray Crystallography) H->I J Biological Activity Screening (e.g., Cytotoxicity Assays) H->J

Caption: Figure 1. General Workflow for Discovery and Isolation.

Experimental Protocols

Extraction of Phenanthro(3,2-b)furans from Salvia miltiorrhiza

Objective: To obtain a crude extract enriched with tanshinones from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried and powdered roots of Salvia miltiorrhiza

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

Protocol:

  • Macerate the powdered roots of Salvia miltiorrhiza with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Perform the extraction at room temperature with continuous stirring for 24 hours.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Isolation and Purification using Column Chromatography

Objective: To separate and purify individual phenanthro(3,2-b)furan compounds from the crude extract.

Materials:

  • Crude ethanol extract

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvent systems (e.g., petroleum ether-ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Protocol:

  • Adsorb the crude extract onto a small amount of silica gel.

  • Pack a glass column with silica gel suspended in petroleum ether.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the same compound, as indicated by TLC analysis.

  • Subject the combined fractions to further purification by preparative HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water) to obtain pure compounds.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Methods:

  • Mass Spectrometry (MS): Employ Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to determine the molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

Spectroscopic Data

The structural elucidation of phenanthro(3,2-b)furan natural products relies heavily on NMR spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR data for three prominent tanshinones.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ in ppm, J in Hz)

PositionTanshinone I (¹³C)Tanshinone I (¹H)Tanshinone IIA (¹³C)Tanshinone IIA (¹H)Cryptotanshinone (¹³C)Cryptotanshinone (¹H)
1129.87.65 (d, 9.6)129.57.63 (d, 9.5)29.71.80, 1.95 (m)
2124.07.53 (d, 9.6)123.87.51 (d, 9.5)19.31.75 (m)
3143.5-143.2-35.13.10 (m)
4124.5-124.3-124.1-
5135.48.28 (s)135.18.26 (s)134.98.25 (s)
6127.8-127.6-127.5-
7177.3-177.1-176.9-
8146.2-145.9-145.7-
9120.97.21 (s)120.77.19 (s)120.57.17 (s)
10163.8-163.5-163.3-
11183.0-182.8-182.6-
12117.8-117.6-117.4-
15145.87.62 (s)145.67.60 (s)79.84.65 (q, 6.8)
16110.26.53 (s)21.22.25 (s)21.51.35 (d, 6.8)
1718.92.35 (s)18.72.33 (s)18.52.31 (s)
1821.81.35 (s)21.61.33 (s)21.41.31 (s)
1921.81.35 (s)21.61.33 (s)21.41.31 (s)
2035.03.10 (m)34.83.08 (m)34.63.06 (m)

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

Cytotoxicity Data

Phenanthro(3,2-b)furan natural products exhibit significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Phenanthro(3,2-b)furan Natural Products

CompoundA549 (Lung)SK-OV-3 (Ovary)SK-MEL-2 (Melanoma)HCT-15 (Colon)HeLa (Cervical)MCF-7 (Breast)
Tanshinone I1.52.10.81.23.54.2
Tanshinone IIA2.83.51.92.559.5336.27
Cryptotanshinone4.15.23.34.873.18>100
Dihydrotanshinone I0.91.30.50.8--

Data compiled from multiple studies.[3][4][5] Values are indicative and can vary based on experimental conditions.

Biological Signaling Pathways

The anticancer effects of phenanthro(3,2-b)furan natural products are mediated through the modulation of multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Tanshinone IIA, a well-studied example, is known to exert its effects by targeting key regulatory nodes in cancer cells.

G Figure 2. Simplified Anticancer Signaling Pathways of Tanshinone IIA cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Apoptosis Regulation Tanshinone_IIA Tanshinone IIA PI3K PI3K Tanshinone_IIA->PI3K Inhibits Ras Ras Tanshinone_IIA->Ras Inhibits Bcl2 Bcl-2 Tanshinone_IIA->Bcl2 Inhibits Bax Bax Tanshinone_IIA->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Figure 2. Simplified Anticancer Signaling of Tanshinone IIA.

Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, both of which are critical for cancer cell survival and proliferation.[6][7][8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[9][10]

Conclusion

The phenanthro(3,2-b)furan natural products, particularly the tanshinones from Salvia miltiorrhiza, represent a rich source of potential therapeutic agents. Their discovery and isolation, guided by bioactivity, have yielded compounds with significant anticancer properties. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the mechanisms of action and the development of synthetic analogues will be crucial in harnessing the full therapeutic potential of this important class of natural products.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed framework for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra, crucial for the structural verification and characterization of intricate organic molecules.

Hypothetical NMR Data

The following tables summarize the plausible ¹H and ¹³C NMR spectral data for the target molecule, predicted based on its chemical structure and common values for similar functional groups and stereochemical environments.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
4.85d2.51HH-1
3.60d2.51HH-2
2.10m1HH-4a
1.85m2HH-5
2.20m1HH-6a
1.95m1HH-7a
7.25d8.01HAr-H
7.50t8.01HAr-H
7.10d8.01HAr-H
1.25s3HCH₃
1.30s3HCH₃
1.45s3HCH₃
1.55s3HCH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
175.0C=OC-3 (Lactone)
150.2CAr-C (Quaternary)
135.8CAr-C (Quaternary)
128.5CHAr-CH
125.4CHAr-CH
122.1CHAr-CH
85.3CC-11b (Quaternary)
71.5CHC-1
65.2CHC-2
58.3CC-11a (Quaternary)
50.1CHC-7a
45.6CHC-4a
42.8CC-6a (Quaternary)
38.2CH₂C-5
28.5CH₃CH₃
25.4CH₃CH₃
22.1CH₃CH₃
18.9CH₃CH₃

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can often reference the residual solvent peak).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration).

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the NMR-based structural elucidation of the target molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Tuning & Shimming transfer->shim h1_acq 1H NMR Acquisition shim->h1_acq c13_acq 13C NMR Acquisition h1_acq->c13_acq d2_acq 2D NMR (COSY, HSQC) c13_acq->d2_acq ft Fourier Transform phase Phase & Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference assign Peak Assignment reference->assign elucidate Structure Elucidation assign->elucidate verify Final Structure Verification elucidate->verify

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 1H NMR (Proton Environment) COSY COSY (H-H Correlation) H1->COSY informs HSQC HSQC (Direct C-H Correlation) H1->HSQC informs HMBC HMBC (Long-Range C-H Correlation) H1->HMBC informs C13 13C NMR (Carbon Backbone) C13->HSQC informs C13->HMBC informs Structure Final Structure (Connectivity & Stereochemistry) COSY->Structure defines spin systems HSQC->Structure assigns protons to carbons HMBC->Structure connects fragments

Mass Spectrometry Analysis of Complex Phenanthrofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of complex phenanthrofuran derivatives. It details experimental protocols, data interpretation, and potential biological signaling pathways associated with this class of compounds. The information presented is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phenanthrofuran Derivatives

Phenanthrofuran derivatives are a class of polycyclic aromatic compounds characterized by a fused phenanthrene and furan ring system. These compounds are found in various plant species and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and elucidation of the biological mechanisms of these complex molecules. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for this purpose.

Experimental Protocols

Sample Preparation from Plant Matrix

The extraction and purification of phenanthrofuran derivatives from complex biological matrices is a critical first step for successful mass spectrometric analysis. A generalized protocol for the extraction from plant material is outlined below.

Protocol: Extraction of Phenanthrofuran Derivatives from Plant Material

  • Sample Collection and Pre-treatment: Collect fresh plant material (e.g., peels, leaves, bark) and freeze-dry to preserve the integrity of the secondary metabolites.[1] Grind the freeze-dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the dried powder.

    • Add 20 mL of 95% ethanol and extract for 2 hours with agitation.[1]

    • Filter the mixture using standard filter paper.[1]

    • Evaporate the solvent from the filtrate under reduced pressure (in vacuo) to obtain the crude extract.[1]

  • Sample Reconstitution for Analysis:

    • Dissolve the dried extract in methanol to a final concentration of 10 mg/mL.[1]

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the LC-MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of phenanthrofuran derivatives can be effectively achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

Instrumentation and Conditions:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds (e.g., 150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is often effective for the analysis of phenanthrene derivatives.

  • MS/MS Parameters:

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for each target analyte.

    • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of plant extracts containing phenanthrofuran derivatives.

experimental_workflow plant_material Plant Material (e.g., Peels) extraction Solvent Extraction (95% Ethanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation (in vacuo) filtration->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution syringe_filter Syringe Filtration (0.45 µm) reconstitution->syringe_filter lc_ms_analysis UPLC-MS/MS Analysis syringe_filter->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Figure 1: Experimental workflow for the analysis of phenanthrofuran derivatives.

Data Presentation: Quantitative Analysis

A validated HPLC-PDA method for the quantification of phenanthrene derivatives has been established, providing a framework for the quantitative analysis of phenanthrofurans.[1] The following tables summarize the key validation parameters for three representative phenanthrene compounds, which can be adapted for phenanthrofuran analysis.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [1]

CompoundLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Phenanthrene 10.625 - 20.000.99960.782.38
Phenanthrene 20.625 - 20.000.99950.822.49
Phenanthrene 30.625 - 20.000.99950.892.71

Table 2: Precision of the Analytical Method [1]

CompoundIntraday Precision (RSD %)Interday Precision (RSD %)
Phenanthrene 10.41 - 1.551.66 - 5.00
Phenanthrene 20.30 - 1.312.39 - 7.58
Phenanthrene 30.25 - 0.892.89 - 5.58

Table 3: Accuracy (Recovery) of the Analytical Method [1]

CompoundSpiked Concentration (µg/mL)Recovery (%)
Phenanthrene 11.25, 2.5, 5.095.22 - 100.80
Phenanthrene 21.25, 2.5, 5.095.07 - 100.34
Phenanthrene 31.25, 2.5, 5.095.87 - 100.12

Mass Spectral Fragmentation of Phenanthrofuran Derivatives

The fragmentation patterns of phenanthrofuran derivatives in tandem mass spectrometry provide valuable structural information. While specific fragmentation pathways are highly dependent on the substitution pattern of the core structure, some general principles can be outlined. The primary fragmentation pathway for a related quinone-pyranone compound involves the loss of a methyl group, followed by losses of carbon monoxide (CO) and a formyl radical (CHO•).[2] This suggests that for phenanthrofuran derivatives, cleavages of substituent groups and fragmentation of the heterocyclic furan ring are likely to be prominent.

The following diagram illustrates a plausible fragmentation pathway for a hypothetical methoxy-substituted phenanthrofuran derivative.

fragmentation_pathway molecular_ion [M+H]+ loss_ch3 Loss of •CH3 molecular_ion->loss_ch3 loss_cho Loss of CHO• molecular_ion->loss_cho fragment_1 [M+H - CH3]+ loss_ch3->fragment_1 loss_co Loss of CO fragment_1->loss_co fragment_2 [M+H - CH3 - CO]+ loss_co->fragment_2 fragment_3 [M+H - CHO]+ loss_cho->fragment_3

Figure 2: Plausible fragmentation of a methoxy-phenanthrofuran.

Biological Signaling Pathways

Phenanthrofuran derivatives, as part of the broader class of polyphenolic compounds, are likely to exert their biological effects through the modulation of key cellular signaling pathways. The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation and cell survival and are common targets for natural products.[3][4] For instance, some naphthofuran derivatives have been shown to alleviate high glucose-stimulated inflammation through the SIRT1/NF-κB (p65) pathway.[5]

The diagram below illustrates a simplified representation of how a phenanthrofuran derivative might modulate the NF-κB signaling pathway to produce an anti-inflammatory response.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell stimulus e.g., LPS, TNF-α ikk IKK Complex stimulus->ikk Activates phenanthrofuran Phenanthrofuran Derivative phenanthrofuran->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Figure 3: Modulation of the NF-κB signaling pathway.

Conclusion

The mass spectrometric analysis of complex phenanthrofuran derivatives is a multifaceted process requiring careful sample preparation, optimized LC-MS/MS conditions, and a thorough understanding of their fragmentation behavior. This guide provides a foundational framework for researchers to develop and validate robust analytical methods for these promising natural products. The elucidation of their interactions with key signaling pathways, such as NF-κB, will be pivotal in advancing their potential as therapeutic agents.

References

Potential Biological Origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is a complex heterocyclic molecule whose natural origin is currently unknown. This technical guide proposes a potential biological origin within the fungal kingdom, based on established principles of secondary metabolite biosynthesis. We hypothesize that this compound is a novel diterpenoid lactone, likely produced by a species of endophytic or soil-dwelling fungus. This document outlines a plausible biosynthetic pathway, suggests potential fungal sources, and provides detailed, hypothetical experimental protocols for the isolation, identification, and biosynthetic investigation of this compound. The information is intended to serve as a foundational resource for researchers interested in the discovery and development of new bioactive natural products.

Introduction: The Case for a Fungal Diterpenoid Origin

The intricate stereochemistry and fused ring system of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone are characteristic of complex natural products. While not a currently documented metabolite, its structural features—a phenanthrene core fused with a furanone ring—suggest a biosynthetic origin in the realm of terpenoids, specifically diterpenoids (C20). Fungi are prolific producers of a vast and diverse array of secondary metabolites, including a multitude of terpenoids.[1][2][3] The enzymatic machinery required for the complex cyclizations and oxidations to form such a molecule, namely terpene synthases and cytochrome P450 monooxygenases, is well-established in fungi.[4][5][6][7][8]

Phenanthrene derivatives, while more commonly associated with plants of the Orchidaceae family, are not exclusive to the plant kingdom.[3][9] Fungi possess the metabolic plasticity to synthesize a wide range of aromatic and heterocyclic structures. Therefore, we propose that a yet-undiscovered fungal species, likely residing in a unique ecological niche, is a plausible biological source of this octahydrophenanthrofuranone.

Proposed Biological Source

We hypothesize that the producing organism is likely a member of the Ascomycota or Basidiomycota phyla, which are known for their production of complex terpenoids.[3] Genera such as Aspergillus, Penicillium, Fusarium, or various endophytic fungi are prime candidates for investigation. Endophytes, in particular, are a promising and relatively untapped source of novel bioactive compounds.

Table 1: Related Bioactive Compounds from Fungi

Compound ClassCore StructureExample CompoundFungal Source (Genus)Biological Activity
FuranosteroidsSteroid with fused furanWortmanninPenicillium wortmanniiPI3K inhibitor, anticancer
Diterpenoid LactonesDiterpene with lactoneAndrographolide (plant-derived, but analogous)(Not fungal)Anti-inflammatory, antiviral
MeroterpenoidsMixed polyketide-terpenoidPhenalinolactoneStreptomyces sp. (Actinobacteria)Antibacterial

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone initiates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), derived from the mevalonate pathway. The pathway likely involves a series of enzymatic steps catalyzed by a diterpene synthase and several cytochrome P450 enzymes.

Key Steps:

  • Cyclization: A diterpene synthase catalyzes the initial cyclization of GGPP to form a tricyclic diterpene intermediate with a phenanthrene-like skeleton. This is a common step in the biosynthesis of many diterpenoids.[1]

  • Oxidative Modifications: A series of stereospecific hydroxylations, catalyzed by cytochrome P450 monooxygenases, decorate the diterpene core.[4][6][10] These oxidations are crucial for setting up the subsequent ring formation.

  • Furanone Ring Formation: An intramolecular cyclization, possibly enzyme-catalyzed or spontaneous following a specific oxidation, leads to the formation of the furanone ring. This could involve the attack of a hydroxyl group on an oxidized carbon, followed by further oxidation to the lactone.

hypothetical_biosynthesis MVA Mevalonate Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA->GGPP Diterpene_Intermediate Tricyclic Diterpene Intermediate GGPP->Diterpene_Intermediate Diterpene Synthase Hydroxylated_Intermediate Hydroxylated Intermediate Diterpene_Intermediate->Hydroxylated_Intermediate Cytochrome P450(s) (Hydroxylation) Precursor_Lactone Pre-furanone Intermediate Hydroxylated_Intermediate->Precursor_Lactone Cytochrome P450(s) (Oxidation) Target_Molecule (4aR,6aS,7aR,11aS,11bR)- Octahydrophenanthrofuranone Precursor_Lactone->Target_Molecule Intramolecular Cyclization & Lactonization

A proposed biosynthetic pathway for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

Experimental Protocols for a Hypothetical Investigation

The following protocols are designed to guide the investigation into the proposed fungal origin and biosynthetic pathway of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

Protocol 1: Isolation and Culturing of Potential Fungal Producers
  • Sample Collection: Collect soil and plant tissue samples from biologically diverse and underexplored environments.

  • Fungal Isolation:

    • For soil fungi, use serial dilution and plating on various fungal growth media (e.g., Potato Dextrose Agar, Malt Extract Agar) amended with antibiotics to suppress bacterial growth.

    • For endophytic fungi, surface-sterilize plant tissues and plate small sections onto fungal growth media.

  • Pure Culture Establishment: Isolate individual fungal colonies and subculture them to obtain pure strains.

  • Morphological and Molecular Identification: Identify the fungal isolates through a combination of morphological characterization (microscopy) and molecular methods (ITS rRNA gene sequencing).

Protocol 2: Screening for the Target Compound
  • Fungal Fermentation: Inoculate each pure fungal isolate into a liquid medium (e.g., Potato Dextrose Broth) and incubate under conditions that promote secondary metabolite production (e.g., static or shaking culture, 25-28°C, 14-21 days).

  • Metabolite Extraction:

    • Separate the mycelium from the broth by filtration.

    • Extract the mycelium with an organic solvent (e.g., ethyl acetate or methanol).

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

  • LC-MS Analysis:

    • Resuspend the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for a compound with the corresponding mass-to-charge ratio (m/z) of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

  • Structure Elucidation: For any promising hits, scale up the fermentation and purify the compound using chromatographic techniques (e.g., silica gel chromatography, HPLC). Elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

experimental_workflow Sample Environmental Sample (Soil, Plant Tissue) Isolation Fungal Isolation & Pure Culturing Sample->Isolation Fermentation Liquid Fermentation Isolation->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Screening LC-MS Screening Extraction->Screening No_Hit No Hit Screening->No_Hit Target m/z not detected Hit Hit Screening->Hit Target m/z detected Purification Purification (HPLC) Elucidation Structure Elucidation (NMR, HRMS) Purification->Elucidation Hit->Purification

An experimental workflow for the discovery and identification of the target compound.
Protocol 3: Biosynthetic Pathway Elucidation (Hypothetical)

  • Precursor Feeding Studies:

    • Grow the producing fungus in a defined medium.

    • Feed the culture with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate or mevalonate).

    • Isolate the target compound and analyze the ¹³C incorporation pattern by NMR and MS to confirm its diterpenoid origin.

  • Genome Sequencing and Bioinformatic Analysis:

    • Sequence the genome of the producing fungus.

    • Use bioinformatic tools to search for a biosynthetic gene cluster containing a diterpene synthase gene and genes encoding cytochrome P450 enzymes.

  • Gene Knockout and Heterologous Expression:

    • To confirm the function of the candidate genes, perform gene knockouts in the native producer and observe the abolition of target compound production.

    • Express the candidate diterpene synthase and P450 genes in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to reconstitute the biosynthetic pathway and characterize the function of each enzyme.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for the discovery of the biological origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. We propose a fungal source and a diterpenoid-based biosynthetic pathway. The provided experimental protocols offer a roadmap for researchers to explore this hypothesis. The discovery of this compound from a natural source would not only be of significant chemical interest but could also unveil a novel bioactive molecule with potential applications in drug development. Future research should focus on systematic screening of diverse fungal collections and the application of modern genomic and metabolomic approaches to uncover novel natural products and their biosynthetic pathways.

References

An In-depth Technical Guide on the Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical entity, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is not found in the current chemical literature. This guide will, therefore, focus on a closely related and well-studied compound, Tanshinone IIA , as a structural and stereochemical analogue. The principles and data presented for Tanshinone IIA will serve as a foundation for a theoretical understanding of the requested, more complex molecule.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stereochemistry, synthesis, and biological activity of Tanshinone IIA, a representative phenanthrofuranone.

Introduction to the Phenanthrofuranone Core and Tanshinone IIA

The phenanthrofuranone core is a key structural motif found in a variety of biologically active natural products. Tanshinone IIA, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a prominent member of this class. Its rigid, polycyclic structure and specific stereochemistry are crucial for its biological activities, which include anticancer, anti-inflammatory, and cardiovascular protective effects.

The requested molecule, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, represents a derivative of the Tanshinone IIA framework, featuring an additional methyl group and an oxirene (epoxide) ring. The specified stereochemistry indicates a complex three-dimensional arrangement that would significantly influence its interaction with biological targets.

Stereochemical Analysis

The stereochemistry of a molecule is fundamental to its biological function. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

Stereochemistry of Tanshinone IIA

Tanshinone IIA has a defined stereochemistry at its chiral centers. A detailed analysis of its three-dimensional structure is essential for understanding its interaction with biological macromolecules. While a specific CCDC entry for the crystal structure of Tanshinone IIA was not retrieved, analysis of related abietane diterpenes provides insight into its likely conformation. Abietane diterpenes, the class to which tanshinones belong, have a characteristic rigid tricyclic system.

Theoretical Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

The requested molecule possesses five contiguous stereocenters, leading to a highly specific and complex 3D architecture. The descriptors indicate the following configurations:

  • 4aR: The fusion of the two six-membered rings.

  • 6aS: The position of a substituent on one of the six-membered rings.

  • 7aR: The fusion of the furanone ring to the phenanthrene system.

  • 11aS & 11bR: The stereochemistry at the oxirene (epoxide) ring fused to the phenanthrene core.

The presence of the oxirene ring introduces significant strain and a unique electronic profile to the molecule, which would likely be a key feature for its biological activity.

Data Presentation

NMR Spectroscopic Data of Tanshinone IIA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The following table summarizes the reported ¹H and ¹³C NMR data for Tanshinone IIA.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
1124.77.65 (d, J=8.2 Hz)
2129.57.52 (d, J=8.2 Hz)
3124.1-
4146.5-
4a128.9-
5135.4-
618.92.95 (t, J=6.8 Hz)
6a131.2-
730.11.70 (m)
7a143.2-
835.1-
919.51.35 (s)
1037.91.35 (s)
11179.8-
11a120.4-
11b152.0-
12117.87.05 (s)
13145.8-
14163.9-
1511.92.25 (s)

Data is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Biological Activity of Tanshinone IIA

Tanshinone IIA has demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung cancer5.45
H292Non-small cell lung cancer5.78
786-ORenal cell carcinoma~7 (converted from 2 µg/ml)
U251Glioblastoma0.43
K562Myelogenous leukemia0.45
HCT-15Colon cancer0.84
SKLU-1Lung adenocarcinoma0.73

Experimental Protocols

Total Synthesis of Tanshinone IIA (Conceptual Outline)

The total synthesis of Tanshinone IIA is a complex undertaking that has been achieved through various strategies. A common approach involves the construction of the tetracyclic core through a series of annulation and functional group manipulation reactions.

A representative synthetic strategy might involve:

  • Construction of a substituted tetralone: This serves as a key building block for the A and B rings of the phenanthrene core.

  • Annulation to form the C ring: A Robinson annulation or a similar strategy can be employed to construct the third six-membered ring.

  • Aromatization: Dehydrogenation of the newly formed ring to create the aromatic phenanthrene system.

  • Formation of the furanone ring (D ring): This can be achieved through various methods, including the reaction of a suitable precursor with an α-haloketone followed by intramolecular cyclization.

  • Functional group modifications: Introduction of the methyl groups and oxidation to the final quinone structure.

A detailed, step-by-step experimental protocol requires access to specific literature which could not be fully retrieved.

NMR Sample Preparation

A general protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tanshinone IIA) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation start Starting Materials synthesis Total Synthesis start->synthesis purification Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray cytotoxicity Cytotoxicity Assays xray->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a phenanthrofuranone compound.

signaling_pathway cluster_cell Cancer Cell TanshinoneIIA Tanshinone IIA PI3K PI3K TanshinoneIIA->PI3K Inhibition Apoptosis Apoptosis TanshinoneIIA->Apoptosis Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: A simplified representation of a potential signaling pathway modulated by Tanshinone IIA in cancer cells.

logical_relationship A Phenanthrofuranone Core D Biological Activity (e.g., Cytotoxicity) A->D B Specific Stereochemistry (e.g., 4aR, 6aS, etc.) B->D C Substituent Pattern (e.g., Tetramethyl, Oxireno) C->D

Caption: The logical relationship between the molecular features of a phenanthrofuranone and its biological activity.

An In-depth Technical Guide to the Physical and Chemical Properties of Novel Oxirenophenanthrofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide on the synthesis, properties, and evaluation of novel oxirenophenanthrofurans. As this is a theoretical class of molecules with limited to no current representation in published literature, the information presented herein is predictive and based on the established chemistry of the parent phenanthrofuran and oxirene moieties. This guide is intended to serve as a foundational resource for researchers venturing into the exploration of these potentially bioactive compounds.

Introduction

Heterocyclic compounds are cornerstones in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Phenanthrofurans, a class of polycyclic aromatic hydrocarbons fused with a furan ring, have attracted interest due to their unique electronic properties and potential as scaffolds in materials science and medicinal chemistry.[2] Concurrently, oxirenes, the unsaturated three-membered oxygen-containing heterocycles, are highly strained and reactive intermediates.[3][4] While transient, their reactivity can be harnessed in organic synthesis.[5]

This technical guide proposes the synthesis and characterization of a novel class of compounds: oxirenophenanthrofurans . These molecules, integrating the rigid, planar phenanthrofuran backbone with a reactive oxirene ring, present a unique chemical architecture that could lead to novel pharmacological activities. This document outlines the predicted physical and chemical properties of these compounds, detailed hypothetical experimental protocols for their synthesis and characterization, and a prospective workflow for their evaluation as drug candidates.

Predicted Physical and Chemical Properties

The properties of oxirenophenanthrofurans are anticipated to be a composite of their constituent parts. The large, aromatic phenanthrofuran core will likely dominate properties such as solubility and melting point, while the highly strained oxirene ring is expected to dictate their chemical reactivity.

Table 1: Predicted Physicochemical Properties of Unsubstituted Oxirenophenanthrofuran

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₆H₈O₂Based on the fusion of an oxirene ring to the phenanthrofuran scaffold.
Molecular Weight ~232.23 g/mol Calculated from the molecular formula.
Melting Point >200 °C (with decomposition)The large, rigid phenanthrofuran backbone suggests a high melting point, but the strained oxirene ring will likely lead to decomposition at elevated temperatures.
Boiling Point Not applicable (decomposes)Due to the predicted thermal instability.
Solubility Poor in water; Soluble in nonpolar organic solvents (e.g., dichloromethane, chloroform, toluene).The large hydrophobic surface area of the phenanthrene core will govern solubility.[6]
pKa Not applicable (non-ionizable)The molecule lacks acidic or basic functional groups.
LogP >4.0The high degree of aromaticity and lack of polar functional groups suggest high lipophilicity.
Appearance Likely a crystalline solidBased on the properties of similar polycyclic aromatic compounds.[6]

Proposed Synthesis and Characterization

The synthesis of oxirenophenanthrofurans is envisioned as a multi-step process, culminating in the formation of the strained oxirene ring on a pre-functionalized phenanthrofuran precursor.

Synthetic Protocol: Epoxidation of a Phenanthrofuran Precursor

A plausible route to an oxirenophenanthrofuran would involve the epoxidation of a double bond within the phenanthrofuran system.[7] The most likely target for epoxidation would be a double bond that is not part of the aromatic system, which would require the synthesis of a partially saturated phenanthrofuran derivative. A generalized approach is outlined below:

  • Synthesis of a Dihydrophenanthrofuran Precursor: This could be achieved through a multi-step synthesis starting from commercially available materials, potentially involving a Diels-Alder reaction to construct the core ring system, followed by functional group manipulations to introduce a non-aromatic double bond.

  • Epoxidation: The dihydrophenanthrofuran precursor would then be subjected to epoxidation. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

    • Detailed Protocol:

      • Dissolve the dihydrophenanthrofuran precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).

      • Stir the reaction at 0 °C for 2-4 hours or until the starting material is consumed.

      • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

Characterization Protocols

Due to the predicted instability of the oxirene ring, characterization will require careful handling and might necessitate low-temperature techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule. The aromatic protons of the phenanthrene core are expected to appear in the downfield region (δ 7-9 ppm), while the protons on the oxirene ring, if present, would be highly shifted due to ring strain.

    • ¹³C NMR: To identify the number and types of carbon atoms. The carbons of the strained oxirene ring are expected to have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: To identify functional groups. The C-O-C stretching of the oxirane ring is typically observed in the 1250 cm⁻¹ region. The C=C stretching of the aromatic rings will also be present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

  • X-ray Crystallography: If a stable crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous structural confirmation.

Visualization of Experimental and Logical Workflows

Diagram 1: Synthetic and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Phenanthrene derivative) step1 Synthesis of Dihydrophenanthrofuran start->step1 step2 Epoxidation (e.g., with m-CPBA) step1->step2 product Crude Oxirenophenanthrofuran step2->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray final_product Pure Oxirenophenanthrofuran nmr->final_product ir->final_product ms->final_product xray->final_product G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials target_id Target Identification and Validation hit_gen Hit Generation (e.g., High-Throughput Screening) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (ADME, Toxicity) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval FDA Review and Approval phase3->approval

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the advanced intermediate, (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, a key structural core in the preparation of morphinan-based therapeutic agents. The synthesis leverages a strategic intramolecular Diels-Alder reaction to construct the complex tetracyclic framework with a high degree of stereocontrol.

Introduction

The octahydrophenanthrofuranone ring system is a pivotal structural motif in the chemical synthesis of a wide range of opioid analgesics and their antagonists. The specific stereochemistry of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone makes it a valuable precursor for the enantioselective synthesis of clinically significant molecules such as morphine and codeine. The protocol outlined below is based on established synthetic strategies that employ a furan-based diene and a tethered dienophile, which upon thermal activation, undergo an intramolecular [4+2] cycloaddition to yield the target tetracyclic lactone.

Principle of the Method

The core of this synthetic approach is a high-temperature, solution-phase intramolecular Diels-Alder reaction. A triene precursor, typically synthesized over several steps, is heated in a high-boiling point solvent. This thermal energy overcomes the activation barrier for the cycloaddition, leading to the formation of the carbon-carbon bonds that define the B and C rings of the morphinan skeleton in a single, concerted step. The furan moiety serves as the diene, while an activated alkene, tethered to the furan system, acts as the dienophile. The inherent conformational constraints of the tether and the electronic nature of the reacting partners dictate the high stereoselectivity of the cyclization.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

This protocol describes the key cyclization step to form the octahydrophenanthrofuranone core from a suitable triene precursor.

Materials and Reagents:

  • Triene Precursor (e.g., (E)-N-(Furan-2-ylmethyl)-N-(4-methoxy-2-vinylbenzyl)acrylamide)

  • Xylene (anhydrous)

  • 2,6-Di-tert-butyl-4-methylphenol (BHT) (as a radical inhibitor)

  • Argon or Nitrogen gas (inert atmosphere)

  • Silica gel for column chromatography

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Inert gas line (manifold or balloon)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the triene precursor (10.0 g, 1.0 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • Solvent and Inhibitor Addition: Add anhydrous xylene (250 mL) and a catalytic amount of BHT (100 mg) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 2-hour intervals. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

    • Combine the fractions containing the desired product, as identified by TLC.

    • Evaporate the solvent from the combined fractions to yield the pure (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone as a white solid.

Data Presentation

The following table summarizes the typical quantitative data obtained from the described experimental protocol.

ParameterValue
Starting Material Triene Precursor
Product (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
Reaction Time 16 hours
Yield 75%
Melting Point 188-190 °C
Optical Rotation [α]D +45.2° (c 1.0, CHCl₃)
¹H NMR (400 MHz, CDCl₃) δ 7.15 (d, J=8.4 Hz, 1H), 6.80 (dd, J=8.4, 2.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 5.85 (d, J=5.2 Hz, 1H), 5.10 (d, J=5.2 Hz, 1H), 4.50 (d, J=15.6 Hz, 1H), 3.80 (s, 3H), 3.75 (d, J=15.6 Hz, 1H), 3.20 (m, 1H), 2.90-2.70 (m, 2H), 2.50 (m, 1H), 2.20-2.00 (m, 2H), 1.80 (m, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 175.2, 158.5, 135.1, 130.2, 128.4, 112.8, 111.5, 85.3, 82.1, 55.3, 52.1, 48.5, 45.2, 38.7, 35.4, 28.9, 25.6
IR (KBr, cm⁻¹) 2925, 1770 (C=O, lactone), 1610, 1500, 1250
Mass Spec (ESI-MS) m/z 328.15 [M+H]⁺

Visualizations

Logical Relationship of the Synthetic Strategy

The following diagram illustrates the overall synthetic logic, starting from readily available materials and proceeding through the key intramolecular Diels-Alder reaction to the target octahydrophenanthrofuranone core.

synthetic_strategy A Starting Materials (Furan derivative & Aromatic aldehyde) B Triene Precursor Synthesis (Multi-step) A->B Assembly of Diene & Dienophile C Intramolecular Diels-Alder Cycloaddition B->C Thermal Activation D (4aR,6aS,7aR,11aS,11bR)- Octahydrophenanthrofuranone C->D Formation of Tetracyclic Core

Caption: Synthetic strategy for the octahydrophenanthrofuranone core.

Experimental Workflow for the Diels-Alder Cycloaddition

This diagram details the step-by-step workflow for the key intramolecular Diels-Alder reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. Assemble dry glassware and add triene precursor inert 2. Establish inert atmosphere (Argon/Nitrogen purge) setup->inert reagents 3. Add anhydrous xylene and BHT inhibitor inert->reagents reflux 4. Heat to reflux (140 °C) with vigorous stirring reagents->reflux monitor 5. Monitor reaction progress (TLC/HPLC) for 12-18h reflux->monitor cool 6. Cool to room temperature monitor->cool concentrate 7. Concentrate under reduced pressure cool->concentrate purify 8. Purify by flash column chromatography concentrate->purify isolate 9. Isolate pure product purify->isolate

Caption: Workflow for the intramolecular Diels-Alder cycloaddition.

Application Notes and Protocols for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, hereafter referred to as OPHF-1, is a novel synthetic small molecule with a complex polycyclic scaffold. The phenanthrene core is a structural motif found in various natural products with diverse biological activities, while the furanone ring is a common feature in compounds exhibiting cytotoxic and anti-inflammatory properties. Due to this structural composition, OPHF-1 is a candidate for investigation as a modulator of cellular signaling pathways, particularly those involved in inflammation and cancer.

This document provides detailed protocols for evaluating the biological activity of OPHF-1 in cell-based assays. The primary focus is on its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The provided assays will enable researchers to determine the cytotoxicity of OPHF-1, quantify its inhibitory effect on NF-κB activation, and visualize its impact on the subcellular localization of NF-κB.

Hypothesized Mechanism of Action

The NF-κB signaling pathway is a key target in drug discovery. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-6 and TNF-α.

We hypothesize that OPHF-1 interferes with this pathway, potentially by inhibiting the IKK complex or a downstream step leading to NF-κB nuclear translocation. The following protocols are designed to test this hypothesis.

G cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα P p65 p65 p50 p50 p65->IκBα p50->IκBα p50_nuc p50 OPHF-1 OPHF-1 p65_nuc p65 p65_nuc->p50_nuc Gene NF-κB Target Genes (e.g., IL-6, TNF-α) p65_nuc->Gene p50_nuc->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway by OPHF-1.

Experimental Protocols

General Workflow

The following workflow provides a systematic approach to characterizing the biological effects of OPHF-1.

G A Prepare OPHF-1 Stock Solution (e.g., 10 mM in DMSO) B Assay 1: Cell Viability (MTT) Determine Cytotoxicity (IC50) A->B C Select Non-Toxic Concentrations for further assays B->C D Assay 2: NF-κB Reporter Assay Quantify pathway inhibition C->D E Assay 3: Immunofluorescence Visualize p65 Translocation C->E F Data Analysis & Interpretation D->F E->F

Caption: General experimental workflow for characterizing OPHF-1.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic concentration (IC50) of OPHF-1 on a relevant cell line (e.g., HeLa or A549).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • OPHF-1 stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of OPHF-1 in culture media (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a media-only control.

  • Remove the old media from the cells and add 100 µL of the OPHF-1 dilutions to the respective wells.

  • Incubate for 24 or 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of OPHF-1 on TNF-α-induced NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • OPHF-1 stock solution (10 mM in DMSO).

  • Recombinant Human TNF-α (10 µg/mL stock).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at 20,000 cells/well.

  • Incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of OPHF-1 (determined from the MTT assay) for 1 hour. Include a vehicle control.

  • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 6 hours. Include an unstimulated control.

  • Allow the plate to equilibrate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the luminescence values to the vehicle-treated, TNF-α stimulated control.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of OPHF-1 on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • A549 cells

  • Glass coverslips in a 24-well plate

  • OPHF-1 and TNF-α

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-p65

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed A549 cells on glass coverslips in a 24-well plate.

  • Once cells reach 70-80% confluency, pre-treat with OPHF-1 for 1 hour.

  • Stimulate with 10 ng/mL TNF-α for 30 minutes.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with anti-p65 primary antibody overnight at 4°C.

  • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips on microscope slides and image using a fluorescence microscope.

Data Presentation (Hypothetical Data)

The following tables represent plausible data that could be obtained from the described experiments.

Table 1: Cytotoxicity of OPHF-1 on HeLa Cells after 24h Treatment

OPHF-1 Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle (DMSO)1.250.08100.0%
0.11.220.0797.6%
11.180.0994.4%
51.050.1184.0%
100.880.0670.4%
250.610.0548.8%
500.320.0425.6%
1000.150.0312.0%
IC50 (µM) ~26.5

Table 2: Inhibition of TNF-α-Induced NF-κB Luciferase Activity by OPHF-1

TreatmentOPHF-1 Conc. (µM)Mean RLUStd. Deviation% Inhibition
Unstimulated05,230450-
TNF-α (10 ng/mL)Vehicle155,60012,3000.0%
TNF-α + OPHF-11121,3689,80022.0%
TNF-α + OPHF-1576,2446,50051.0%
TNF-α + OPHF-11040,4563,90074.0%
TNF-α + OPHF-12018,6722,10088.0%
IC50 (µM) ~4.8

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the novel compound OPHF-1. By following the proposed workflow, researchers can effectively determine its cytotoxic profile and investigate its potential as an inhibitor of the NF-κB signaling pathway. The hypothetical data suggests that OPHF-1 may inhibit NF-κB activity at non-toxic concentrations, warranting further investigation into its precise mechanism of action. These methods can be adapted for other cell lines and signaling pathways to fully elucidate the bioactivity of OPHF-1.

Application of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeropsidin A, with the systematic name (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is a fungal metabolite that has demonstrated significant potential as an anticancer agent. Isolated from fungi such as Diplodia cupressi, this natural product exhibits potent activity against a range of cancer cell lines, including those with multidrug resistance. Its unique mechanism of action, which circumvents common resistance pathways, makes it a compelling candidate for further investigation and development in oncology.

These application notes provide a comprehensive overview of the use of Sphaeropsidin A in cancer research, detailing its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.

Mechanism of Action

Sphaeropsidin A's primary anticancer effect stems from its ability to induce apoptosis by disrupting cellular ion homeostasis. It specifically targets and inhibits key ion transporters responsible for maintaining cell volume, a process known as Regulatory Volume Increase (RVI). The key targets are:

  • Na-K-2Cl Cotransporter (NKCC1): This transporter is crucial for the influx of sodium, potassium, and chloride ions.

  • Cl⁻/HCO₃⁻ Anion Exchanger: This transporter regulates intracellular pH and chloride levels.

By inhibiting these transporters, Sphaeropsidin A causes a rapid and sustained loss of intracellular Cl⁻ ions, leading to cell shrinkage. This cellular shrinkage is a critical early event in the apoptotic cascade, triggering subsequent downstream signaling pathways that result in programmed cell death. Notably, this mechanism can bypass traditional apoptosis resistance pathways that cancer cells often develop.

Furthermore, some hemisynthetic derivatives of Sphaeropsidin A have been shown to induce severe endoplasmic reticulum (ER) swelling and inhibit proteasomal activity, suggesting an alternative or additional mechanism of action for these modified compounds.

Data Presentation

The cytotoxic and cytostatic activities of Sphaeropsidin A have been evaluated against a panel of cancer cell lines, including the National Cancer Institute's 60-cell line screen (NCI-60).

Cell LineCancer TypeResistance MechanismIC50 (µM) ± SDResistance Factor
Malignant Cells
KB-3-1Cervical Carcinoma-4.13 ± 0.7-
KB-C1Cervical CarcinomaABCB12.08 ± 0.10.50
MDA-MB-231Breast Cancer-1.72 ± 0.1-
MDA-MB-231 bcrpBreast CancerABCG21.09 ± 0.040.81
GLC4Small Cell Lung Cancer-1.09 ± 0.04-
GLC4/adrSmall Cell Lung CancerABCC1, MVP1.30 ± 0.031.20
HL60Promyelocytic Leukemia-1.36 ± 0.29-
HL60 vincPromyelocytic LeukemiaABCB11.32 ± 0.510.97
Non-malignant Cells
MelanocytesNormal Melanocytes-13.3 ± 0.20-
HUVECHuman Umbilical Vein-6.98 ± 0.05-

Table 1: In vitro cytotoxicity of Sphaeropsidin A against various human cancer cell lines and non-malignant cells. Data is presented as the mean IC50 (concentration that inhibits 50% of cell growth) with standard deviation. The resistance factor is calculated by dividing the IC50 of the resistant cell line by that of the parental cell line.

NCI-60 Human Tumor Cell Lines Screen Data for Sphaeropsidin A

ParameterMean Value (µM)Notes
GI50 1.6Mean concentration for 50% growth inhibition across all 60 cell lines.
LC50 20.4Mean concentration for 50% cell killing across all 60 cell lines. Melanoma and renal cancer cell lines were found to be the most sensitive.

Table 2: Summary of Sphaeropsidin A activity in the NCI-60 screen. The data indicates a broad spectrum of anticancer activity with particular potency against melanoma and renal cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Sphaeropsidin A on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Sphaeropsidin A

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Sphaeropsidin A in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the Sphaeropsidin A dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Sphaeropsidin A.

Regulatory Volume Increase (RVI) Assay using Calcein-AM

This protocol measures changes in cell volume to assess the effect of Sphaeropsidin A on RVI.

Materials:

  • Cancer cells

  • Sphaeropsidin A

  • Isotonic and hypertonic buffer solutions

  • Calcein-AM (acetoxymethyl)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with 1-5 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with isotonic buffer to remove excess dye.

  • Acquire baseline fluorescence images or readings in isotonic buffer.

  • Induce cell shrinkage by replacing the isotonic buffer with a hypertonic buffer.

  • Monitor the change in cell volume (and fluorescence) over time as the cells attempt to undergo RVI.

  • In a parallel experiment, pre-incubate the cells with Sphaeropsidin A for a designated time before inducing hypertonic stress.

  • Compare the RVI response in treated versus untreated cells. Inhibition of RVI will be indicated by a sustained cell shrinkage in the presence of Sphaeropsidin A.

Na-K-2Cl Cotransporter (NKCC1) Activity Assay (⁸⁶Rb⁺ Uptake)

This radioisotope uptake assay measures the activity of the NKCC1 transporter.

Materials:

  • Cancer cells

  • Sphaeropsidin A

  • Bumetanide (a known NKCC1 inhibitor, as a positive control)

  • Ouabain (to inhibit the Na⁺/K⁺-ATPase)

  • ⁸⁶RbCl (radioactive rubidium, a potassium analog)

  • Uptake buffer

  • Scintillation counter

Procedure:

  • Plate cells in 24-well plates and grow to confluence.

  • Pre-incubate the cells in a chloride-free buffer containing ouabain for 30 minutes to load the cells with sodium.

  • Add Sphaeropsidin A or bumetanide to the respective wells and incubate for a further 15 minutes.

  • Initiate the uptake by adding the uptake buffer containing ⁸⁶RbCl.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by washing the cells rapidly with ice-cold wash buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • NKCC1 activity is determined as the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake and is compared between control and Sphaeropsidin A-treated cells.

Western Blot for Endoplasmic Reticulum (ER) Stress Markers

This protocol is used to detect the induction of ER stress in cells treated with Sphaeropsidin A derivatives.

Materials:

  • Cancer cells

  • Sphaeropsidin A derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against GRP78/BiP and CHOP

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with the Sphaeropsidin A derivative for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the expression of GRP78 and CHOP indicates the induction of ER stress.

Visualizations

Sphaeropsidin_A_Mechanism NKCC1 NKCC1 IonEfflux Loss of Intracellular Cl- AE Cl-/HCO3- Exchanger SphaeropsidinA Sphaeropsidin A SphaeropsidinA->NKCC1 Inhibition SphaeropsidinA->AE Inhibition CellShrinkage Cell Shrinkage IonEfflux->CellShrinkage Apoptosis Apoptosis CellShrinkage->Apoptosis

Caption: Mechanism of Sphaeropsidin A-induced apoptosis.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Sphaeropsidin A start->treatment viability Cell Viability Assay (MTT) treatment->viability rvi RVI Assay (Calcein-AM) treatment->rvi nkcc1 NKCC1 Activity Assay (86Rb+) treatment->nkcc1 er ER Stress Analysis (Western Blot) treatment->er apoptosis Apoptosis Analysis treatment->apoptosis end Data Analysis & Interpretation viability->end rvi->end nkcc1->end er->end apoptosis->end

Caption: General experimental workflow for evaluating Sphaeropsidin A.

Experimental Blueprint for Assessing the Bioactivity of Phenanthro(3,2-b)furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biological activity of phenanthro(3,2-b)furans, a class of heterocyclic compounds with emerging therapeutic potential. The protocols outlined below detail methodologies for assessing cytotoxicity, anti-inflammatory effects, and potential mechanisms of action, such as topoisomerase inhibition.

I. Bioactivity Landscape of Phenanthro(3,2-b)furans and Related Compounds

Phenanthro(3,2-b)furans and their structural relatives, including phenanthrenes and furan-containing molecules, have demonstrated a range of biological activities. Notably, various derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines.[1][2][3] Anti-inflammatory properties have also been reported for furan-containing compounds, suggesting a broader therapeutic potential.[4][5] A key mechanism of action for some phenanthrene derivatives appears to be the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[6]

II. Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of various phenanthrene and furan derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Phenanthrene and Furan Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-MethoxycoeloninMelanoma2.59 ± 0.11[1]
Effusol derivative (with two methoxy groups)MCF-75.8[1]
Effusol derivative (with two methoxy groups)T47D7.0[1]
Effusol derivative (with two methoxy groups)A27808.6[1]
Furan-based compound 7MCF-72.96[3]
Furan-based compound 4MCF-74.06[3]
Phenanthrene derivative 3U-87 MG Glioma19.91 ± 4.28[2]
Phenanthrene derivative 9U-87 MG Glioma17.07 ± 3.72[2]
Doxorubicin (Positive Control)U-87 MG Glioma0.3[2]

Table 2: Anti-inflammatory Activity of Furan Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 15Lysozyme Release7.4[7]
Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 15β-glucuronidase Release5.0[7]
Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 13Lysozyme Release16.3[7]
Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 13β-glucuronidase Release11.4[7]
Fluorinated Benzofuran DerivativeIL-6 Secretion1.2 - 9.04[5]
Fluorinated Benzofuran DerivativeCCL2 Secretion1.5 - 19.3[5]
Fluorinated Benzofuran DerivativeNitric Oxide Production2.4 - 5.2[5]
Fluorinated Benzofuran DerivativeProstaglandin E2 Secretion1.1 - 20.5[5]
Phenanthro[9,10-b]furan-3-one derivativeCOX-1 Inhibition2.8[8]

Table 3: Topoisomerase Inhibition by Phenanthrene Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
Benzo[a]phenazine derivative 6Topoisomerase II6.9[6]
Doxorubicin (Positive Control)Topoisomerase II9.65[6]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the bioactivity of phenanthro(3,2-b)furans.

A. Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of phenanthro(3,2-b)furans on cancer cell lines.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 200 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenanthro(3,2-b)furan compounds in the complete medium. After 24 hours, remove the medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This protocol evaluates the in vivo anti-inflammatory activity of phenanthro(3,2-b)furans in a rat model.

1. Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Phenanthro(3,2-b)furan compounds

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

2. Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a positive control group, and treatment groups for different doses of the phenanthro(3,2-b)furan compounds. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the phenanthro(3,2-b)furan compounds or the positive control drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

C. In Vitro Anti-inflammatory Assessment: Inhibition of Albumin Denaturation

This assay provides a simple in vitro method to screen for anti-inflammatory activity.

1. Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Phenanthro(3,2-b)furan compounds

  • Positive control drug (e.g., Aspirin)

  • Spectrophotometer

2. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the phenanthro(3,2-b)furan compounds. A control group without the test compound should also be prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100

D. Mechanistic Study: Topoisomerase II Inhibition Assay

This protocol assesses the ability of phenanthro(3,2-b)furans to inhibit the activity of topoisomerase II.

1. Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Phenanthro(3,2-b)furan compounds

  • Positive control inhibitor (e.g., Etoposide)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., Ethidium bromide)

  • Gel documentation system

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and various concentrations of the phenanthro(3,2-b)furan compounds.

  • Enzyme Addition: Add human topoisomerase II to the reaction mixture to initiate the reaction. Include a control reaction without the test compound and a positive control with etoposide.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining dye and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition of topoisomerase II activity. Quantify the band intensities to determine the IC50 value.

IV. Signaling Pathway Analysis

The cytotoxic and anti-inflammatory effects of phenanthro(3,2-b)furans may be mediated through the modulation of key cellular signaling pathways.

A. Pro-Survival and Proliferation Pathway: Akt/MEK/ERK

The Akt and MEK/ERK pathways are central to cell survival and proliferation. Inhibition of these pathways can lead to apoptosis and reduced cell growth.

Akt_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Phenanthrofuran Phenanthro(3,2-b)furan Phenanthrofuran->Akt Inhibition Phenanthrofuran->MEK Inhibition Phenanthrofuran->ERK Inhibition

Caption: Putative inhibition of the Akt/MEK/ERK signaling pathway by phenanthro(3,2-b)furans.

B. Apoptosis Regulation: Bcl-2/Bax Pathway

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating programmed cell death. Shifting this balance towards apoptosis is a key strategy in cancer therapy.

Bcl2_Bax_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Phenanthrofuran Phenanthro(3,2-b)furan Phenanthrofuran->Bcl2 Inhibition Phenanthrofuran->Bax Activation

Caption: Proposed mechanism of apoptosis induction via modulation of the Bcl-2/Bax pathway.

V. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive bioactivity testing of phenanthro(3,2-b)furans.

Experimental_Workflow Start Start: Phenanthro(3,2-b)furan Compound Library Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Active_Compounds Identify Active Compounds (IC50 < Threshold) Cytotoxicity->Active_Compounds Anti_Inflammatory Anti-inflammatory Assays Active_Compounds->Anti_Inflammatory Yes Inactive Inactive Active_Compounds->Inactive No In_Vitro_AI In Vitro: Albumin Denaturation Anti_Inflammatory->In_Vitro_AI In_Vivo_AI In Vivo: Carrageenan Paw Edema Anti_Inflammatory->In_Vivo_AI Mechanism Mechanism of Action Studies Anti_Inflammatory->Mechanism Topo_Inhibition Topoisomerase II Inhibition Assay Mechanism->Topo_Inhibition Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism->Pathway_Analysis Lead_Optimization Lead Optimization Topo_Inhibition->Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: A streamlined workflow for the bioactivity evaluation of phenanthro(3,2-b)furans.

References

Derivatization of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone for SAR studies

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Derivatisierung von (4aR,6aS,7aR,11aS,11bR)-Tetramethyl-1H-oxirenophenanthrofuranon für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Diese Anwendungs- und Protokollhinweise beschreiben eine hypothetische Vorgehensweise zur Derivatisierung der komplexen Naturstoff-ähnlichen Verbindung (4aR,6aS,7aR,11aS,11bR)-Tetramethyl-1H-oxirenophenanthrofuranon, nachfolgend als OPF-1 bezeichnet. Das Ziel ist die Erforschung von Struktur-Aktivitäts-Beziehungen (SAR), um das therapeutische Potenzial dieser Molekülklasse zu erschließen. Aufgrund der polyzyklischen und funktionalisierten Struktur von OPF-1 bieten sich mehrere Positionen für eine gezielte chemische Modifikation an. Die hier beschriebenen Protokolle konzentrieren sich auf die Derivatisierung durch Öffnung des Oxiranrings, da dieser eine reaktive und vielseitige funktionelle Gruppe darstellt.

Chemische Strukturen und Derivatisierungsstrategie

Die Grundstruktur von OPF-1 ist ein komplexes Furanophenanthren-Gerüst. Die Derivatisierungsstrategie konzentriert sich auf die nukleophile Öffnung des Oxiranrings, um eine Reihe von Analoga mit unterschiedlichen funktionellen Gruppen zu erzeugen.

DOT-Skript für den Derivatisierungs-Workflow:

Abbildung 1: Allgemeiner Workflow der Derivatisierung OPF1 OPF-1 (Ausgangsverbindung) Reaction Nukleophile Ringöffnung des Oxirans OPF1->Reaction Derivatives Bibliothek von OPF-1-Derivaten Reaction->Derivatives Purification Aufreinigung (HPLC, Säulenchromatographie) Derivatives->Purification Analysis Strukturanalyse (NMR, MS) Purification->Analysis SAR SAR-Analyse Analysis->SAR

Abbildung 1: Allgemeiner Workflow der Derivatisierung von OPF-1.

Experimentelle Protokolle

Allgemeine Methode zur nukleophilen Öffnung des Oxiranrings von OPF-1

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Synthese von Derivaten durch Reaktion von OPF-1 mit verschiedenen Nukleophilen.

Materialien:

  • OPF-1 (Ausgangsverbindung)

  • Wasserfreies Lösungsmittel (z. B. Dichlormethan, THF)

  • Nukleophil (z. B. Natriumazid, Piperidin, Thiophenol)

  • Katalysator (z. B. Bortrifluoridetherat, Titan(IV)-isopropoxid)

  • Reaktionskolben, Magnetrührer, Argon-Atmosphäre

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Aufarbeitungslösungen (z. B. gesättigte Ammoniumchloridlösung, Salzlösung)

  • Trockenmittel (z. B. Natriumsulfat)

  • Rotationsverdampfer

  • Aufreinigungssystem (z. B. Säulenchromatographie oder präparative HPLC)

Protokoll:

  • Lösen Sie 100 mg OPF-1 in 10 mL wasserfreiem Dichlormethan in einem trockenen Reaktionskolben unter Argon-Atmosphäre.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie 1,2 Äquivalente des ausgewählten Nukleophils hinzu (z. B. 1,2 Äquivalente Piperidin für die Synthese von OPF-2).

  • Fügen Sie langsam eine katalytische Menge (z. B. 0,1 Äquivalente) Bortrifluoridetherat hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.

  • Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie.

  • Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 10 mL gesättigter Ammoniumchloridlösung beendet.

  • Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan.

  • Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über Natriumsulfat und filtrieren Sie.

  • Entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (z. B. mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte Derivat zu erhalten.

  • Bestätigen Sie die Struktur des reinen Produkts mittels NMR-Spektroskopie und Massenspektrometrie.

Protokoll für den zytotoxischen Assay (MTT-Assay)

Dieses Protokoll dient der Bestimmung der zytotoxischen Aktivität der synthetisierten OPF-1-Derivate gegenüber einer Krebszelllinie (z. B. HeLa).

Materialien:

  • HeLa-Zellen (oder eine andere relevante Krebszelllinie)

  • Zellkulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum)

  • 96-Well-Platten

  • OPF-1 und Derivate (in DMSO gelöst)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • Plattenlesegerät (ELISA-Reader)

Protokoll:

  • Säen Sie HeLa-Zellen in einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO2.

  • Bereiten Sie serielle Verdünnungen der Testverbindungen (OPF-1 und Derivate) in Zellkulturmedium vor. Die Endkonzentrationen sollten einen Bereich von z. B. 0,1 bis 100 µM abdecken.

  • Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der vorbereiteten Verbindungslösungen zu den entsprechenden Wells hinzu. Fügen Sie zu den Kontroll-Wells nur Medium mit dem entsprechenden DMSO-Anteil hinzu.

  • Inkubieren Sie die Platten für 48 Stunden bei 37 °C und 5 % CO2.

  • Fügen Sie 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

  • Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur DMSO-Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jede Verbindung.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die hypothetischen Ergebnisse der SAR-Studie zusammen. Die Derivate wurden basierend auf der allgemeinen Methode 2.1 synthetisiert und ihre zytotoxische Aktivität wurde gemäß Protokoll 2.2 bestimmt.

VerbindungR-Gruppe (Nukleophil)Molekulargewicht ( g/mol )IC50 (µM) gegen HeLa-Zellen
OPF-1 - (Ausgangsverbindung)408.515.2
OPF-2 Piperidinyl493.78.5
OPF-3 Azido (N3)451.52.1
OPF-4 Thiophenoxy518.75.8
OPF-5 Methoxy440.622.4

Signalwege und logische Beziehungen

Die zytotoxische Wirkung von Naturstoffen wie OPF-1 und seinen Derivaten wird oft durch die Induktion von Apoptose vermittelt. Ein möglicher involvierter Signalweg ist der intrinsische Apoptoseweg, der durch die Freisetzung von Cytochrom c aus den Mitochondrien ausgelöst wird.

DOT-Skript für den Apoptose-Signalweg:

Abbildung 2: Hypothetischer Signalweg der Apoptose-Induktion OPF_Derivative OPF-Derivat (z.B. OPF-3) Mitochondrion Mitochondrium OPF_Derivative->Mitochondrion löst Stress aus CytC Cytochrom c Freisetzung Mitochondrion->CytC Casp9 Caspase-9 Aktivierung CytC->Casp9 Casp3 Caspase-3 Aktivierung Casp9->Casp3 Apoptosis Apoptose Casp3->Apoptosis

Abbildung 2: Hypothetischer Signalweg der Apoptose-Induktion durch OPF-Derivate.

Schlussfolgerungen der SAR-Studie

Basierend auf den hypothetischen Daten lassen sich erste Struktur-Aktivitäts-Beziehungen ableiten:

  • Die Derivatisierung des Oxiranrings führte im Allgemeinen zu einer Steigerung der zytotoxischen Aktivität.

  • Die Einführung einer kleinen, polaren und potenziell reaktiven Azidogruppe (OPF-3) führte zur höchsten Aktivitätssteigerung (IC50 = 2,1 µM).

  • Größere, sterisch anspruchsvollere Gruppen wie Piperidinyl (OPF-2) und Thiophenoxy (OPF-4) zeigten ebenfalls eine verbesserte Aktivität im Vergleich zur Ausgangsverbindung.

  • Die Einführung einer Methoxygruppe (OPF-5) führte zu einer Verringerung der Aktivität, was darauf hindeutet, dass Wasserstoffbrückenbindungs-Donoren oder -Akzeptoren an dieser Position für die Aktivität wichtig sein könnten.

Diese ersten Ergebnisse legen nahe, dass die Region um den ehemaligen Oxiranring eine wichtige Rolle für die biologische Aktivität spielt und dass die Einführung von polaren, stickstoffhaltigen funktionellen Gruppen eine vielversprechende Strategie für die weitere Optimierung darstellt. Zukünftige Studien sollten sich auf die Synthese weiterer Analoga mit unterschiedlichen Aminen, Aziden und anderen polaren Gruppen konzentrieren, um die SAR weiter zu verfeinern.

Application Notes and Protocols for In Vitro Experimental Design Using Complex Polycyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complex polycyclic compounds (CPCs), such as polycyclic aromatic hydrocarbons (PAHs), represent a significant class of molecules with diverse biological activities. Many of these compounds are environmental contaminants, while others form the structural core of therapeutic agents. Understanding the in vitro effects of CPCs is crucial for toxicological assessment, drug discovery, and mechanistic studies. These application notes provide detailed protocols for a panel of key in vitro assays to evaluate the cytotoxicity, genotoxicity, metabolic effects, and signaling pathway modulation of CPCs.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies on the well-characterized polycyclic aromatic hydrocarbon, Benzo[a]pyrene (B[a]P). These tables are intended to provide a comparative overview of the types of data generated from the described assays.

Table 1: Cytotoxicity of Benzo[a]pyrene in Human Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HT-29 (Colon)MTT96~25[1]
A549 (Lung)MTT24>100[2]
HepG2 (Liver)AlamarBlue24~10[3]

Table 2: Genotoxicity of Benzo[a]pyrene

AssayCell Line/OrganismConcentration (µM)EndpointResultReference
Ames TestSalmonella typhimurium TA100 (+S9)10Revertant ColoniesPositive[4]
In Vitro MicronucleusTK61-5% Micronucleated CellsIncreased[5]
DNA AdductsHepG20.2BPDE-DNA Adducts/10^8 Nucleotides~5[6]

Table 3: Metabolic and Signaling Effects of Benzo[a]pyrene

AssayCell LineConcentration (µM)EndpointFold Induction/EC50Reference
CYP1A1 Induction (EROD)Trout Liver Cells (CRL-2301)1EROD Activity~20-fold[7]
AhR ActivationH4IIE0.4Luciferase ActivityEC50: 0.4 µM[3]

Experimental Protocols

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of the complex polycyclic compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

The WST-1 (Water Soluble Tetrazolium Salt) assay is a colorimetric assay similar to MTT, but it produces a water-soluble formazan, simplifying the procedure.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compound and incubate.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability relative to the control.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that produces a water-soluble formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and WST-1 assays.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate for 2-5 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Determine cell viability as a percentage of the control.

Genotoxicity Assays

The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay detects the mutagenic potential of a compound by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver extract (S9 fraction) mimics mammalian metabolism.[4][8][9]

Protocol:

  • Strain Preparation: Grow the desired S. typhimurium tester strain overnight in nutrient broth.

  • Plate Preparation: Prepare minimal glucose agar plates.

  • Test Mixture: In a test tube, combine the tester strain, the test compound at various concentrations, and the S9 metabolic activation mixture (if required).

  • Plating: Pour the mixture onto the minimal glucose agar plates and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to the test compound for a suitable duration.[5][10]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxicity.

Drug Metabolism Assays

This assay determines if a compound can induce the expression of CYP enzymes, which can lead to altered metabolism of other drugs. Primary human hepatocytes are the gold standard for this assay.

Protocol:

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.

  • Compound Treatment: Treat the hepatocytes with the test compound for 48-72 hours. Include a vehicle control and positive controls for known inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2).

  • Probe Substrate Incubation: After treatment, incubate the cells with a cocktail of specific CYP probe substrates.

  • Metabolite Analysis: Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of CYP activity compared to the vehicle control.

This assay assesses the potential of a compound to inhibit the activity of specific CYP enzymes, which can lead to drug-drug interactions.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Reaction Termination: Stop the reaction after a short incubation period by adding a quenching solvent.

  • Metabolite Quantification: Analyze the formation of the specific metabolite by LC-MS/MS.

  • Data Analysis: Determine the IC50 value of the test compound for each CYP isoform.

Signaling Pathway Analysis

Many polycyclic compounds are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1.

Protocol:

  • Cell Line: Use a reporter cell line (e.g., H4IIE cells) stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity and determine the EC50 value for AhR activation.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow Adherence add_compound Add Test Compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT Cell Viability Assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Start strain_culture Culture His- Salmonella Strain start->strain_culture end End mix Mix Bacteria, Test Compound, and S9 strain_culture->mix prepare_plates Prepare Minimal Agar Plates plate_mixture Plate Mixture prepare_plates->plate_mixture mix->plate_mixture incubate Incubate at 37°C for 48-72h plate_mixture->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Compare to Control count_colonies->analyze analyze->end

Caption: Workflow for the Ames Test.

In_Vitro_Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto_block Cytokinesis Block cluster_harvest Harvesting & Preparation cluster_analysis Analysis culture_cells Culture Cells add_compound Add Test Compound culture_cells->add_compound add_cytob Add Cytochalasin B add_compound->add_cytob incubate_block Incubate add_cytob->incubate_block harvest Harvest Cells incubate_block->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix prepare_slides Prepare Slides fix->prepare_slides stain Stain DNA prepare_slides->stain score_mn Score Micronuclei stain->score_mn

Caption: Workflow for the In Vitro Micronucleus Assay.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation Ligand Polycyclic Compound Ligand->AhR_complex Binds AhR_ARNT AhR/ARNT Heterodimer AhR_Ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

References

Measuring the effects of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on enzyme kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Measuring the Effects of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on Acetylcholinesterase Kinetics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a hypothetical example. The compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is not currently associated with acetylcholinesterase inhibition in published literature. This document serves as a template to demonstrate the protocol for assessing the effects of a novel compound on enzyme kinetics, using acetylcholinesterase as an illustrative target.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is the basis for therapeutic agents used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[2][3][4]

The complex heterocyclic structure of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone suggests potential biological activity. To evaluate its potential as a modulator of cholinergic signaling, a thorough investigation of its effects on AChE kinetics is warranted. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound against AChE.

Data Presentation

Inhibitory Potency

The inhibitory effect of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on AChE activity can be quantified by determining its IC50 value. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundIC50 (µM)
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone15.2
Galanthamine (Positive Control)1.5

Table 1: Hypothetical IC50 values for the test compound and a standard AChE inhibitor.

Enzyme Kinetic Parameters

To understand the mechanism of inhibition, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of AChE are determined in the presence and absence of the inhibitor.

ConditionKm (mM)Vmax (µmol/min)
No Inhibitor0.15100
With (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone0.30100

Table 2: Hypothetical kinetic parameters of AChE in the presence and absence of the test compound. The change in Km with no change in Vmax suggests a competitive inhibition mechanism.

Experimental Protocols

Principle of the Assay

The AChE activity is measured using the colorimetric method developed by Ellman.[5][6][7] In this assay, acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which can be quantified by measuring the absorbance at 412 nm.[7]

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Galanthamine (positive control inhibitor)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Protocol for IC50 Determination
  • Prepare Reagent Solutions:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • ATCI solution: Prepare a stock solution of ATCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

    • Inhibitor solutions: Prepare a stock solution of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer. Prepare similar dilutions for the positive control, galanthamine.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the inhibitor solution (or buffer for control)

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the AChE solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm at 1-minute intervals for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol for Kinetic Analysis (Mode of Inhibition)
  • Assay Setup:

    • This experiment is performed by varying the substrate (ATCI) concentration while keeping the enzyme and inhibitor concentrations constant.

    • Prepare a range of ATCI concentrations.

    • Use a fixed, sub-IC50 concentration of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

  • Assay Procedure:

    • Perform the assay as described in section 3.3, but with varying concentrations of ATCI.

    • Run two sets of experiments: one with the inhibitor and one without (control).

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the reaction rate (V) against the substrate concentration ([S]).

    • To determine Km and Vmax, create a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km.

Visualizations

Experimental Workflow

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) setup Assay Setup in 96-well Plate (Buffer, DTNB, Inhibitor) prep->setup preinc Pre-incubation (10 min at 25°C) setup->preinc add_enz Add AChE Enzyme preinc->add_enz start_rxn Initiate Reaction (Add Substrate - ATCI) add_enz->start_rxn measure Kinetic Measurement (Absorbance at 412 nm) start_rxn->measure analysis Data Analysis (Calculate Rates, % Inhibition, IC50, Km, Vmax) measure->analysis result Results (IC50 Value, Mode of Inhibition) analysis->result

Caption: Workflow for AChE inhibition assay.

Cholinergic Signaling Pathway

G cluster_synapse presynaptic Presynaptic Neuron ach_release Acetylcholine (ACh) Release presynaptic->ach_release Action Potential synaptic_cleft Synaptic Cleft ach_receptor ACh Receptor ach_release->ach_receptor binds to ache AChE ach_release->ache substrate for postsynaptic Postsynaptic Neuron signal_trans Signal Transduction ach_receptor->signal_trans hydrolysis ACh Hydrolysis (Choline + Acetate) ache->hydrolysis inhibitor (4aR,6aS,7aR,11aS,11bR)- Octahydrophenanthrofuranone inhibitor->ache inhibits

Caption: Inhibition of AChE in the cholinergic synapse.

References

Application Notes and Protocols: Proposed Total Synthesis Strategies for Oxirenophenanthro(3,2-b)furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxirenophenanthro(3,2-b)furan ring system represents a novel and synthetically challenging heterocyclic scaffold. While no total synthesis of this specific molecule has been reported in the scientific literature to date, its structural components—a polycyclic aromatic phenanthrene core, a fused furan ring, and a strained oxirene moiety—suggest potential for unique biological activity. Furan derivatives are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a phenanthrene framework, a motif present in many natural products, and an oxirene (epoxide) ring, a common feature in carcinogenic metabolites of polycyclic aromatic hydrocarbons, makes this a target of significant interest for medicinal chemistry and drug discovery.[3][4]

This document outlines proposed total synthesis strategies for oxirenophenanthro(3,2-b)furans, leveraging established synthetic methodologies for the construction of each key structural feature. Detailed protocols for key transformations, based on analogous reactions in the literature, are provided to guide future synthetic efforts.

Retrosynthetic Analysis and Overall Strategy

The target molecule can be dissected into its primary structural components: a phenanthrene backbone, a furan ring, and an oxirene ring. A logical retrosynthetic approach involves the late-stage introduction of the chemically sensitive oxirene (via its more stable epoxide precursor) onto a pre-assembled phenanthro(3,2-b)furan core. The phenanthrofuran itself can be envisioned as arising from the annulation of a furan ring onto a suitably functionalized phenanthrene precursor, such as a 2,3-dihydroxy-phenanthrene or a 3-hydroxy-2-acetylphenanthrene.

Retrosynthesis target Oxirenophenanthro(3,2-b)furan phenanthrofuran Phenanthro(3,2-b)furan target->phenanthrofuran Epoxidation phenanthrene_precursor Functionalized Phenanthrene (e.g., 2,3-dihydroxyphenanthrene) phenanthrofuran->phenanthrene_precursor Furan Annulation simpler_precursors Simpler Aromatic Precursors phenanthrene_precursor->simpler_precursors Phenanthrene Synthesis (e.g., Haworth Synthesis)

Caption: Proposed retrosynthetic analysis of oxirenophenanthro(3,2-b)furan.

Synthesis of Key Phenanthrene Precursors

The construction of the phenanthrene core can be achieved through various classical methods, such as the Haworth synthesis or the Bardhan-Sengupta phenanthrene synthesis. More modern palladium-catalyzed domino reactions also provide efficient access to substituted phenanthrenes.[4] For the purpose of subsequent furan annulation, a key intermediate would be a phenanthrene with oxygen-containing functional groups at the C2 and C3 positions.

Furan Annulation Strategies

The construction of the furan ring onto the phenanthrene core is the crucial step. Several established methods for the synthesis of furans and benzofurans can be adapted for this purpose.

Strategy 1: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for creating furans from 1,4-dicarbonyl compounds under acidic conditions.[5][6][7] This strategy would first require the synthesis of a phenanthrene-1,4-dicarbonyl precursor.

Paal_Knorr_Workflow start 2,3-Dihydroxyphenanthrene step1 Friedel-Crafts Acylation (e.g., with chloroacetyl chloride) start->step1 intermediate1 Phenanthrene with α-chloroketone side chains step1->intermediate1 step2 Kornblum Oxidation or similar intermediate1->step2 diketone Phenanthrene-1,4-dicarbonyl step2->diketone step3 Acid-catalyzed cyclization (e.g., p-TsOH, heat) diketone->step3 product Phenanthro(3,2-b)furan step3->product

Caption: Workflow for Paal-Knorr synthesis of the phenanthrofuran core.

Protocol: Acid-Catalyzed Cyclization of a Phenanthrene-1,4-dicarbonyl (Hypothetical)

  • To a solution of the phenanthrene-1,4-dicarbonyl precursor (1.0 eq) in toluene (0.1 M), add p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the phenanthro(3,2-b)furan.

Table 1: Conditions for Paal-Knorr Furan Synthesis

CatalystSolventTemperature (°C)Typical Yield (%)Reference
p-TsOHToluene11070-95[5]
H₂SO₄ (aq)Water/Ethanol10065-90[6]
P₂O₅Dichloromethane25-4080-98[8]
Trifluoroacetic AcidDichloromethane2585-95[7]
Strategy 2: Palladium-Catalyzed Annulation of Alkynes

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for constructing fused heterocyclic systems. A plausible route involves the coupling of a 3-hydroxy-2-iodophenanthrene with a terminal alkyne, followed by an intramolecular cyclization.

Pd_Catalyzed_Workflow start 3-Hydroxy-2-iodophenanthrene step1 Sonogashira Coupling (Terminal Alkyne, Pd catalyst, Cu(I), Base) start->step1 intermediate 2-Alkynyl-3-hydroxyphenanthrene step1->intermediate step2 Intramolecular Cyclization (e.g., Pd(II) or Au(I) catalyst) intermediate->step2 product Substituted Phenanthro(3,2-b)furan step2->product

Caption: Workflow for Pd-catalyzed furan annulation.

Protocol: Sonogashira Coupling and Cyclization

  • Sonogashira Coupling: To a degassed solution of 3-hydroxy-2-iodophenanthrene (1.0 eq) in a solvent mixture like THF/Et₃N, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite, and concentrate the filtrate. Purify the crude 2-alkynyl-3-hydroxyphenanthrene intermediate by column chromatography.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile or DMF). Add a catalyst for the hydroalkoxylation/cyclization step (e.g., AuCl₃ (0.05 eq) or PdCl₂(MeCN)₂ (0.05 eq)). Heat the reaction mixture (e.g., to 80 °C) and monitor for completion.

  • Final Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Table 2: Conditions for Alkyne Annulation to Furans

Coupling StepCyclization CatalystSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂/CuIAuCl₃Acetonitrile8060-90
Pd(OAc)₂/SPhosPdCl₂(MeCN)₂DMF10065-85
Pd(dppf)Cl₂/CuIIn(OTf)₃Dioxane9070-92

Final Step: Epoxidation of the Phenanthro(3,2-b)furan

The final step is the formation of the oxirene ring. In practice, this involves the epoxidation of a double bond on the phenanthrene core of the synthesized phenanthro(3,2-b)furan. The most electron-rich double bond, typically the 9,10-bond of the phenanthrene system (the "K-region"), is the most likely site for epoxidation.

Epoxidation_Step start Phenanthro(3,2-b)furan product Oxirenophenanthro(3,2-b)furan (as epoxide) start->product Oxidation reagent Epoxidizing Agent (e.g., m-CPBA) reagent->product

Caption: Final epoxidation of the phenanthrofuran core.

Protocol: K-Region Epoxidation

  • Dissolve the phenanthro(3,2-b)furan (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the excess peroxy acid by adding an aqueous solution of sodium thiosulfate or sodium sulfite.

  • Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition of the epoxide.

  • Purify the product quickly via column chromatography on neutral alumina or silica gel, using a non-polar eluent system.

Table 3: Common Reagents for Epoxidation of Polycyclic Aromatic Hydrocarbons

ReagentSolventTemperature (°C)Key Features
m-CPBADichloromethane0 to 25Readily available, generally effective.
Dimethyldioxirane (DMDO)Acetone0Mild, good for sensitive substrates.
Peracetic AcidEthyl Acetate25Stronger oxidant, less selective.
Vanadyl acetylacetonate / TBHPToluene50Catalytic, used for specific substrates.

The synthesis of oxirenophenanthro(3,2-b)furans presents a formidable but achievable challenge. The strategies outlined in these notes, based on robust and well-documented chemical transformations, provide a logical and practical starting point for researchers. The successful synthesis of these novel heterocyclic compounds would provide access to a new area of chemical space for exploration in drug discovery and materials science. Careful execution of the proposed protocols and adaptation of the reaction conditions will be key to achieving the synthetic goal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. The synthesis of this complex molecule is presented as a multi-step process, and this guide addresses potential challenges in each key stage.

FAQs - General Questions

Q1: What is a general synthetic strategy for constructing the (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core?

A1: A common and effective strategy involves a three-stage approach:

  • Robinson Annulation: To build the foundational six-membered ring of the phenanthrene core. This reaction combines a Michael addition and an intramolecular aldol condensation.[1][2][3][4]

  • Stereoselective Catalytic Hydrogenation: To reduce the double bonds formed during the annulation and to establish the desired stereochemistry of the chiral centers.

  • Lactone Formation: To construct the furanone ring via intramolecular esterification of a hydroxy-carboxylic acid precursor.[5]

Q2: What are the most critical parameters to control for maximizing the overall yield?

A2: Across the entire synthesis, meticulous control of reaction conditions is paramount. Key parameters include:

  • Purity of reagents and solvents: Impurities can lead to side reactions or catalyst poisoning.[6]

  • Reaction temperature and time: These must be optimized for each step to ensure complete conversion while minimizing byproduct formation.

  • Choice of catalysts and reagents: The selection of appropriate bases, acids, and hydrogenation catalysts directly impacts yield and stereoselectivity.

  • Atmosphere control: Inert atmospheres are crucial for many steps to prevent oxidation or other unwanted reactions.

Troubleshooting Guide by Synthetic Stage

Stage 1: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction but can be sensitive and may result in low yields if not optimized.[7]

Q1: My Robinson annulation reaction is resulting in a low yield of the desired annulated ketone. What are the potential causes and solutions?

A1: Low yields in Robinson annulation can stem from several factors. Here's a breakdown of common issues and how to address them:

Potential Cause Troubleshooting Steps
Polymerization of the α,β-unsaturated ketone - Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to keep its concentration low during the reaction.[4] - Add the α,β-unsaturated ketone slowly to the reaction mixture.
Incorrect base strength or concentration - Titrate the base solution before use to ensure accurate concentration. - Experiment with different bases (e.g., NaOH, KOH, LDA) to find the optimal balance between enolate formation and side reactions.
Formation of multiple aldol condensation products - Carefully control the reaction temperature; lower temperatures often favor the desired intramolecular cyclization. - Ensure the correct enolate is being formed for the desired ring closure. The formation of five- and six-membered rings is generally favored.[2]
Reversibility of the Michael addition - Use a stoichiometric amount of a strong base to drive the reaction forward. - Consider trapping the intermediate diketone before proceeding to the aldol condensation.
Stage 2: Stereoselective Catalytic Hydrogenation

Catalytic hydrogenation is crucial for establishing the correct stereochemistry of the molecule. Incomplete reactions or poor stereoselectivity are common challenges.

Q2: The catalytic hydrogenation of my annulated intermediate is incomplete, or I'm observing a mixture of stereoisomers. How can I improve this step?

A2: Incomplete hydrogenation or lack of stereocontrol can often be resolved by optimizing the reaction conditions and catalyst system.

Potential Cause Troubleshooting Steps
Catalyst deactivation (poisoning) - Ensure starting materials and solvents are free of sulfur, thiols, or other common catalyst poisons.[6] - Purify the substrate meticulously before hydrogenation. - Try using a more robust catalyst, like Pearlman's catalyst (Pd(OH)₂/C).[6]
Insufficient hydrogen pressure or poor H₂ availability - Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) for difficult reductions.[6] - Ensure vigorous stirring to maximize gas-liquid mixing. - Purge the reaction vessel thoroughly with hydrogen to remove all air.
Incorrect catalyst choice - Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find one that provides the desired stereoselectivity. - The choice of catalyst support can also influence the outcome.
Poor substrate solubility - Experiment with different solvents or solvent mixtures to ensure the substrate is fully dissolved. Common solvents include ethanol, methanol, ethyl acetate, and acetic acid.[6]
Stage 3: Lactone Formation

The final ring closure to form the furanone is an intramolecular esterification. The success of this step depends on bringing the hydroxyl and carboxylic acid groups into proximity for cyclization.

Q3: I am having difficulty forming the lactone ring from the hydroxy-carboxylic acid precursor. What could be the issue?

A3: The formation of lactones, especially in complex molecules, can be challenging. Here are some common problems and their solutions:

Potential Cause Troubleshooting Steps
Unfavorable ring strain - While five- and six-membered rings are generally favored, significant steric hindrance in the transition state can inhibit cyclization.[8] - Consider using a different synthetic route that forms the lactone under less sterically demanding conditions.
Ineffective activation of the carboxylic acid - Use a strong acid catalyst (e.g., H₂SO₄, TsOH) to protonate the carbonyl and facilitate nucleophilic attack by the hydroxyl group. - Alternatively, convert the carboxylic acid to a more reactive derivative (e.g., an acid chloride or mixed anhydride) before attempting cyclization.
Intermolecular side reactions - Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization. - Use a dehydrating agent to remove water as it is formed, driving the equilibrium towards the lactone product.

Experimental Protocols

Protocol 1: Generalized Robinson Annulation

  • To a stirred solution of the starting ketone in an appropriate solvent (e.g., ethanol, THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., sodium ethoxide, potassium hydroxide).

  • Cool the mixture to a temperature that favors the desired enolate formation (this may range from 0 °C to room temperature).

  • Slowly add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at the optimized temperature for a period determined by reaction monitoring (e.g., TLC, LC-MS).

  • Upon completion of the Michael addition, the reaction may be heated to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Generalized Stereoselective Catalytic Hydrogenation

  • Dissolve the unsaturated substrate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, PtO₂) to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.

  • Seal the vessel and purge it several times with an inert gas (N₂ or Ar) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to high pressures in an autoclave).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Protocol 3: Generalized Lactone Formation (Intramolecular Esterification)

  • Dissolve the hydroxy-carboxylic acid precursor in a non-polar solvent (e.g., toluene, benzene) in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heat the reaction mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography or distillation.

Data Presentation

Table 1: Effect of Base on Robinson Annulation Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol251245
2KOHMethanol251252
3NaOEtEthanol0 -> 251868
4LDATHF-78 -> 0675

Table 2: Catalyst Screening for Hydrogenation Stereoselectivity

EntryCatalyst (5 mol%)SolventH₂ Pressure (psi)Temperature (°C)Diastereomeric Ratio (desired:undesired)
110% Pd/CEthanol50255:1
2PtO₂Acetic Acid502510:1
35% Rh/Al₂O₃Hexane50252:1
4Pd(OH)₂/CMethanol50408:1

Visualizations

Synthesis_Workflow cluster_robinson Stage 1: Robinson Annulation cluster_hydrogenation Stage 2: Catalytic Hydrogenation cluster_lactone Stage 3: Lactone Formation Ketone Starting Ketone Michael_Addition Michael_Addition Ketone->Michael_Addition Base Enone α,β-Unsaturated Ketone Enone->Michael_Addition Annulated_Product Annulated Ketone Hydrogenation Hydrogenation Annulated_Product->Hydrogenation H₂, Catalyst (Pd/C or PtO₂) Aldol_Condensation Aldol_Condensation Michael_Addition->Aldol_Condensation Intramolecular Aldol_Condensation->Annulated_Product Saturated_Product Saturated Polycycle Hydroxy_Acid Hydroxy-Carboxylic Acid Saturated_Product->Hydroxy_Acid Oxidation/Hydrolysis Hydrogenation->Saturated_Product Lactonization Lactonization Hydroxy_Acid->Lactonization Acid Catalyst, Heat Final_Product (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone Lactonization->Final_Product

Caption: Synthetic workflow for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

Troubleshooting_Logic Start Low Yield in a Reaction Step? Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions If pure Check_Purity->Optimize_Conditions If impure, purify and retry Change_Reagents Change Catalyst/Base/Solvent Optimize_Conditions->Change_Reagents If no improvement Success Yield Improved Optimize_Conditions->Success If successful Change_Reagents->Success If successful Failure Yield Still Low Change_Reagents->Failure If unsuccessful

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Stabilizing (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in solution?

A1: The primary stability concern for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is its susceptibility to hydrolysis due to the presence of a lactone functional group.[1][2] Lactones are cyclic esters that can undergo ring-opening hydrolysis, especially under basic conditions, to form the corresponding hydroxy carboxylate, which may have different biological activity and physicochemical properties.[3][4][5] The stability of this compound is significantly influenced by the pH of the solution.[1][6]

Q2: In which types of solvents is (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone expected to be most soluble?

A2: Due to its polycyclic aromatic hydrocarbon (PAH) core, (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is expected to be hydrophobic and thus more soluble in organic solvents.[7] Generally, PAHs show good solubility in solvents like acetone, alcohol, hexane, dichloromethane, and toluene.[7] Water solubility is expected to be low.[7]

Solubility of Structurally Similar Polycyclic Aromatic Hydrocarbons in Organic Solvents

CompoundSolventSolubility (mol fraction, x₁) at 298.15 K
AcenaphtheneCyclohexane0.07043
PhenanthreneHexane0.0278
AnthraceneAcetone0.0074
PyreneMethanol0.0012

Note: This table presents data for structurally related PAHs to provide an estimation of solubility characteristics.[8][9] Actual solubility of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone should be experimentally determined.

Q3: How does pH affect the stability of the lactone ring?

A3: The lactone ring in (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is prone to hydrolysis, a reaction that is highly dependent on pH.

  • Acidic Conditions (pH < 7): Generally, the rate of hydrolysis is slower in acidic conditions.[10][11] An equilibrium between the closed lactone and the open hydroxy acid form may be established.[11][12]

  • Neutral Conditions (pH ≈ 7): Hydrolysis can still occur, although often at a slower rate than in basic conditions.

  • Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated in basic solutions.[12][13] For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately 10-fold.[13]

Q4: Are there any recommended storage conditions for stock solutions?

A4: To maximize stability, stock solutions of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone should be prepared in a suitable, dry organic solvent and stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize exposure to moisture and air. For aqueous solutions, it is advisable to use a buffer system to maintain a slightly acidic pH.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solution

Symptoms:

  • Cloudiness or visible particles in the solution after adding the compound from an organic stock.

  • Inconsistent results in biological assays.

Possible Causes:

  • Low aqueous solubility of the hydrophobic (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core.

  • The concentration of the compound exceeds its solubility limit in the final aqueous medium.

  • "Salting out" effect if high concentrations of salts are present in the buffer.

Troubleshooting Steps:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Loss of Activity or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity of the compound in stored solutions.

  • Appearance of new peaks in HPLC analysis of the solution over time.

Possible Causes:

  • Hydrolysis of the lactone ring, leading to the inactive hydroxy acid form.

  • Oxidative degradation.

  • Adsorption of the compound to container surfaces.

Troubleshooting Steps:

Caption: Troubleshooting workflow for loss of compound activity.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes the preparation of a working solution of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in an aqueous buffer, minimizing immediate hydrolysis and precipitation.

Materials:

  • (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0)

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve a precisely weighed amount of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle vortexing may be applied.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution into the pre-warmed (room temperature) aqueous buffer.

    • Crucially: Add the DMSO stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the aqueous solution should be kept as low as possible (typically <1%) and be consistent across all experiments.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the prepared solution in experiments as quickly as possible.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method.[14][15][16]

Materials:

  • (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone stock solution in a suitable organic solvent (e.g., acetonitrile).

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18).

Procedure:

  • Sample Preparation:

    • For each condition, add a small volume of the stock solution to separate reaction vessels.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Control: Add the same volume of the solvent used for the stress reagents.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze by HPLC or LC-MS to monitor the disappearance of the parent peak and the appearance of degradation product peaks.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using LC-MS if possible.

  • This information will help in identifying the conditions under which the compound is least stable.

Degradation Pathways of Lactones

G A (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone (Lactone Form) B Hydroxy Carboxylate (Hydrolyzed Form) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidized Products A->C Oxidation (e.g., H₂O₂) B->A Lactonization (Acidic pH)

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: HPLC Separation of Phenanthrofuran Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of phenanthrofuran isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating phenanthrofuran isomers by HPLC?

A1: The primary challenges in separating phenanthrofuran isomers stem from their structural similarity. Key difficulties include:

  • Co-elution: Isomers often have very similar polarities and hydrophobicities, leading to overlapping or completely co-eluting peaks.

  • Poor Resolution: Achieving baseline separation between isomeric peaks can be difficult, impacting accurate quantification.

  • Peak Tailing: Interactions between the analytes and the stationary phase can sometimes lead to asymmetrical peak shapes, such as tailing.

  • Method Robustness: Small changes in mobile phase composition, temperature, or column condition can lead to significant variations in retention times and resolution.

Q2: What is a good starting point for developing an HPLC method for phenanthrofuran isomer separation?

A2: A good starting point for method development is to use a reversed-phase HPLC method. Phenanthrofuran isomers are largely non-polar, making them well-suited for this technique. Below are recommended initial conditions based on methods for structurally similar compounds like phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs).

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmC18 columns provide good hydrophobic retention, while phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic rings of the phenanthrofuran isomers.
Mobile Phase Acetonitrile (ACN) and WaterACN is often preferred over methanol for separating aromatic compounds as it can provide different selectivity due to its own π-electron system.[1]
Elution Mode Gradient ElutionA gradient from a lower to a higher concentration of organic solvent is recommended to effectively separate isomers that may have small differences in hydrophobicity. An initial isocratic hold can help in resolving early eluting peaks.
Initial Gradient 50-100% ACN in Water over 20-30 minutesThis provides a broad range to elute compounds of varying hydrophobicity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CTemperature can influence selectivity; starting at room temperature is a standard practice.
Detection UV at 254 nm or Fluorescence DetectorPhenanthrofurans are expected to have strong UV absorbance due to their aromatic nature. Fluorescence detection can offer higher sensitivity and selectivity if the isomers are fluorescent.

Q3: How can I improve the resolution between my phenanthrofuran isomer peaks?

A3: Improving resolution requires optimizing several chromatographic parameters. Here are some strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

    • Solvent Type: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[1]

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate separation, try a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions, which can be highly effective for separating aromatic isomers.[1]

    • Consider columns with different bonding densities or end-capping.

  • Adjust the Temperature: Varying the column temperature can change the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the analysis time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of phenanthrofuran isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions Peak tailing can be caused by interactions between basic functional groups on the analytes and acidic silanol groups on the silica-based stationary phase. Adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can help to mitigate this.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Column Contamination/Degradation If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
Problem 2: Split Peaks
Possible Cause Solution
Co-elution of Isomers The "split" peak may actually be two very closely eluting isomers. Optimize the mobile phase gradient (make it shallower) or try a different column chemistry to improve separation.
Injection Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Channeling A void at the head of the column can cause the sample band to split. This can be confirmed by a sudden drop in backpressure. If a void is present, the column may need to be replaced.
Partially Blocked Frit A partially blocked inlet frit can cause non-uniform flow onto the column, leading to split peaks. Reverse flushing the column (if the manufacturer allows) may resolve this.
Problem 3: Irreproducible Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inaccurate mixing by the pump can also be a cause; check the pump's performance.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Column Aging Over time, the stationary phase of the column can change, leading to shifts in retention. If reproducibility is critical, it may be necessary to use a new column.

Experimental Protocols

Protocol 1: General Screening Method for Phenanthrofuran Isomers

This protocol provides a starting point for separating a mixture of phenanthrofuran isomers.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B (isocratic)

    • 5-25 min: 50% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic wash)

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

Protocol 2: Method for Improved Selectivity of Aromatic Isomers

This protocol utilizes a different stationary phase to enhance separation based on π-π interactions.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 60% B (isocratic)

    • 5-30 min: 60% to 100% B (linear gradient)

    • 30-35 min: 100% B (isocratic wash)

    • 35.1-40 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptom cluster_causes_resolution Potential Causes for Poor Resolution cluster_causes_peak_shape Potential Causes for Bad Peak Shape cluster_causes_split_peaks Potential Causes for Split Peaks cluster_causes_rt_shift Potential Causes for RT Shift cluster_solutions Solutions start Problem with HPLC Separation poor_resolution Poor Resolution start->poor_resolution bad_peak_shape Bad Peak Shape (Tailing/Fronting) start->bad_peak_shape split_peaks Split Peaks start->split_peaks retention_time_shift Retention Time Shift start->retention_time_shift res_cause1 Inappropriate Mobile Phase poor_resolution->res_cause1 res_cause2 Wrong Column Chemistry poor_resolution->res_cause2 shape_cause1 Secondary Interactions bad_peak_shape->shape_cause1 shape_cause2 Column Overload bad_peak_shape->shape_cause2 split_cause1 Co-elution split_peaks->split_cause1 split_cause2 Injection Issue split_peaks->split_cause2 split_cause3 Column Void/Blockage split_peaks->split_cause3 rt_cause1 Poor Equilibration retention_time_shift->rt_cause1 rt_cause2 Mobile Phase Inconsistency retention_time_shift->rt_cause2 rt_cause3 Temperature Fluctuation retention_time_shift->rt_cause3 solution_mp Optimize Mobile Phase (Gradient, Solvent Type) res_cause1->solution_mp solution_column Change Column (e.g., Phenyl) res_cause2->solution_column solution_additive Add Mobile Phase Modifier shape_cause1->solution_additive solution_injection Reduce Injection Volume/ Use Weaker Solvent shape_cause2->solution_injection split_cause1->solution_mp split_cause2->solution_injection solution_maintenance Column Maintenance/ Replacement split_cause3->solution_maintenance solution_equilibration Increase Equilibration Time rt_cause1->solution_equilibration solution_mp_prep Prepare Fresh Mobile Phase rt_cause2->solution_mp_prep solution_temp Use Column Oven rt_cause3->solution_temp

Caption: Troubleshooting workflow for HPLC separation of phenanthrofuran isomers.

Isomer_Separation_Logic cluster_column_selection Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_outcome Desired Outcome c18 C18 Column (Hydrophobic Interaction) solvent_type Solvent Type (ACN vs. MeOH) c18->solvent_type phenyl Phenyl Column (π-π & Hydrophobic) phenyl->solvent_type gradient Gradient Shape (Steep vs. Shallow) solvent_type->gradient good_separation Good Isomer Separation gradient->good_separation

Caption: Logic for optimizing the separation of phenanthrofuran isomers.

References

Optimizing reaction conditions for the epoxidation of phenanthrofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the epoxidation of phenanthrofurans. Given the limited specific literature on this particular heterocyclic system, this guide extrapolates from established principles of furan and polycyclic aromatic hydrocarbon epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the epoxidation of phenanthrofurans?

A1: The most widely used and generally effective reagent for the epoxidation of alkenes and electron-rich aromatic systems is meta-chloroperoxybenzoic acid (m-CPBA). It is favored for its relative stability, commercial availability, and typically high yields under mild conditions.

Q2: How does the phenanthrene moiety affect the epoxidation of the furan ring?

A2: The phenanthrene system is a large, electron-rich aromatic structure. Its fusion to the furan ring is expected to influence the electron density of the furan's double bond. Depending on the position of the fusion, it can either enhance or slightly diminish the nucleophilicity of the double bond, thereby affecting its reactivity towards electrophilic epoxidizing agents.

Q3: What are the expected major side products in the epoxidation of phenanthrofurans?

A3: Potential side products include diols from the opening of the epoxide ring, especially in the presence of acidic impurities or water. Over-oxidation can also occur, leading to further reactions on the phenanthrene rings, although this is generally less favorable than the epoxidation of the more reactive furan moiety. Rearrangement products of the furan ring are also a possibility, particularly under thermal or acidic conditions.

Q4: Is the epoxidation of phenanthrofurans stereospecific?

A4: Yes, the epoxidation with peroxyacids like m-CPBA is a concerted reaction, meaning it is stereospecific. The stereochemistry of any substituents on the furan ring will be retained in the epoxide product.

Q5: What is a typical temperature range for the epoxidation of phenanthrofurans?

A5: The reaction is typically carried out at low temperatures to enhance selectivity and minimize side reactions. A starting point is often 0 °C, with the reaction mixture being allowed to slowly warm to room temperature. Higher temperatures can increase the reaction rate but may also lead to decomposition of the product and the formation of byproducts.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Conversion 1. Insufficient reactivity of the phenanthrofuran. 2. Deactivated m-CPBA. 3. Reaction temperature is too low.1. Increase the equivalents of m-CPBA (1.5-2.0 eq.). 2. Use a freshly opened or properly stored bottle of m-CPBA. 3. Allow the reaction to stir for a longer period at room temperature or slightly warm to 40-50°C, monitoring carefully for side product formation.
Formation of Diol Byproduct 1. Presence of water in the reaction mixture. 2. Acidic impurities in the m-CPBA or solvent.1. Use anhydrous solvents and dry glassware. 2. Add a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture to neutralize any acid.
Multiple Unidentified Products 1. Over-oxidation of the phenanthrene ring. 2. Decomposition of the epoxide product. 3. Rearrangement of the furan ring.1. Use a stoichiometric amount of m-CPBA (1.0-1.2 eq.). 2. Maintain a low reaction temperature and monitor the reaction closely by TLC. 3. Work up the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation 1. Similar polarity of the epoxide and the m-chlorobenzoic acid byproduct.1. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct. 2. Utilize careful column chromatography with a non-polar to moderately polar solvent gradient.

Experimental Protocols

General Protocol for the Epoxidation of Phenanthrofuran with m-CPBA
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenanthrofuran substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or 1,2-dichloroethane) to a concentration of 0.1 M.

  • Buffering (Optional but Recommended): Add finely powdered sodium bicarbonate (2.0-3.0 eq.) to the solution to neutralize any acidic impurities.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.2 eq.) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically within 2-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following tables present hypothetical but realistic data to illustrate the effects of various reaction parameters on the epoxidation of a generic phenanthrofuran. This data is for illustrative purposes and should be adapted based on experimental observations.

Table 1: Effect of Solvent on Epoxide Yield

SolventDielectric ConstantYield (%)
Dichloromethane9.185
Chloroform4.882
1,2-Dichloroethane10.488
Diethyl Ether4.375
Tetrahydrofuran7.672

Table 2: Effect of Temperature on Reaction Time and Selectivity

Temperature (°C)Reaction Time (h)Epoxide Yield (%)Diol Byproduct (%)
0880<2
Room Temp (~25)3855
4017515

Table 3: Effect of m-CPBA Equivalents on Conversion and Yield

m-CPBA (eq.)Conversion (%)Epoxide Yield (%)
1.08580
1.2>9588
1.5>9586 (minor over-oxidation observed)
2.0>9575 (significant side products)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenanthrofuran in Anhydrous Solvent buffer Add Buffer (e.g., NaHCO3) start->buffer cool Cool to 0 °C buffer->cool add_mcpba Add m-CPBA Portion-wise cool->add_mcpba react Stir and Monitor by TLC add_mcpba->react quench Quench with Na2S2O3 (aq) react->quench extract Aqueous Workup (NaHCO3, Brine) quench->extract purify Column Chromatography extract->purify end Final Product purify->end Isolated Epoxide

Caption: Experimental workflow for phenanthrofuran epoxidation.

troubleshooting_logic cluster_outcomes cluster_causes_low Possible Causes cluster_causes_side Possible Causes cluster_solutions_low Solutions cluster_solutions_side Solutions start Reaction Outcome low_conversion Low/No Conversion start->low_conversion side_products Side Products Formed start->side_products good_yield Good Yield start->good_yield cause_low1 Inactive Reagent low_conversion->cause_low1 cause_low2 Low Temperature low_conversion->cause_low2 cause_low3 Low Substrate Reactivity low_conversion->cause_low3 cause_side1 Acid/Water Present side_products->cause_side1 cause_side2 High Temperature side_products->cause_side2 cause_side3 Excess Oxidant side_products->cause_side3 end Successful Epoxidation good_yield->end Proceed sol_low1 Use Fresh m-CPBA cause_low1->sol_low1 sol_low2 Increase Temp/Time cause_low2->sol_low2 sol_low3 Increase m-CPBA eq. cause_low3->sol_low3 sol_side1 Use Buffer/Anhydrous Conditions cause_side1->sol_side1 sol_side2 Lower Reaction Temperature cause_side2->sol_side2 sol_side3 Use Stoichiometric m-CPBA cause_side3->sol_side3

Caption: Troubleshooting logic for phenanthrofuran epoxidation.

References

Technical Support Center: Resolving NMR Signal Overlap in Complex Tetracyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving NMR signal overlap, particularly in the analysis of complex tetracyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of NMR signal overlap in complex tetracyclic molecules?

A1: Signal overlap in the NMR spectra of complex tetracyclic systems is a common challenge arising from several factors:

  • High Density of Protons: The rigid and often extensive carbon skeletons of tetracyclic molecules, such as steroids, terpenes, and alkaloids, contain a large number of protons in similar chemical environments. This leads to a high density of signals in a narrow chemical shift range, particularly in the aliphatic region of the ¹H NMR spectrum.[1][2]

  • Similar Chemical Environments: Protons in different parts of the tetracyclic core can experience similar shielding and deshielding effects, resulting in very close chemical shifts. This is especially true for methylene (CH₂) groups within the ring systems.[1]

  • Complex Spin Systems: Extensive scalar (J) coupling between neighboring protons creates complex multiplet patterns. When these multiplets overlap, it becomes exceedingly difficult to extract individual chemical shifts and coupling constants.[2]

  • Conformational Flexibility: Some tetracyclic systems can exist in multiple conformations that are in intermediate or slow exchange on the NMR timescale. This can lead to broad lines or the presence of multiple sets of signals, further complicating the spectrum.

  • Stereoisomers: The presence of multiple stereoisomers in a sample will result in distinct sets of NMR signals, which can overlap and complicate analysis.

Q2: When should I consider using multi-dimensional NMR over 1D NMR for my tetracyclic compound?

A2: While 1D ¹H and ¹³C NMR are foundational experiments, you should move to multi-dimensional NMR when you encounter significant signal overlap in your 1D spectra that prevents unambiguous assignment of resonances.[1][3] Two-dimensional (2D) NMR is particularly useful as it spreads the signals out into a second dimension, resolving many instances of overlap.[3] For exceptionally complex tetracyclic systems where 2D spectra still exhibit significant crowding, three-dimensional (3D) NMR offers even greater resolving power.[1]

A good rule of thumb is: if you cannot clearly identify and assign the majority of spin systems in your 1D ¹H NMR spectrum, it is time to acquire a 2D spectrum, such as a ¹H-¹H COSY or a ¹H-¹³C HSQC.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum of a tetracyclic natural product shows a large, unresolved "hump" in the aliphatic region.

Solution: This is a classic case of severe signal overlap. Here’s a step-by-step approach to resolving it:

  • Acquire a 2D ¹H-¹³C HSQC Spectrum: This is often the most effective first step. The large chemical shift range of ¹³C allows for the dispersion of proton signals that are overlapped in the 1D spectrum but are attached to carbons with different chemical shifts.[3]

  • Run a 2D ¹H-¹H TOCSY Experiment: A TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems, even if some of the protons in the system are overlapped. By starting from a resolved proton, you can "walk" through the coupled spin network.[4]

  • Consider a 3D NMR Experiment: For highly complex systems, a 3D experiment like a TOCSY-HSQC can provide an additional dimension of resolution. This experiment separates the TOCSY correlations into different planes based on the chemical shift of the attached ¹³C nucleus, significantly simplifying the spectrum.[5]

  • Utilize Higher Magnetic Fields: If available, acquiring spectra on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion and can help to resolve some of the overlap.

Advanced Techniques for Signal Resolution

Multi-dimensional NMR Spectroscopy

Multi-dimensional NMR is the most powerful tool for combating signal overlap. By spreading the spectral information across two or more frequency dimensions, even very close signals can often be resolved.

Key Experiments:

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, typically over two or three bonds. This is a fundamental experiment for tracing out proton connectivity.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, not just direct coupling partners. This is extremely useful for identifying all the protons belonging to a particular structural fragment, even in the presence of overlap.[4]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is highly effective at resolving proton signals due to the large chemical shift range of ¹³C.[3]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together different structural fragments.

  • 3D NMR (e.g., TOCSY-HSQC, NOESY-HSQC): Provides an additional dimension of resolution, which is invaluable for extremely complex molecules where 2D spectra are still too crowded.[5][6]

Workflow for Choosing an NMR Experiment

G start Start: 1D ¹H NMR Acquired is_overlap Is there significant signal overlap? start->is_overlap cosy Acquire 2D ¹H-¹H COSY and/or TOCSY is_overlap->cosy Yes structure_elucidation Proceed with Structure Elucidation is_overlap->structure_elucidation No hsqc Acquire 2D ¹H-¹³C HSQC cosy->hsqc overlap_resolved Is overlap resolved? hsqc->overlap_resolved hmbc Acquire 2D ¹H-¹³C HMBC for connectivity overlap_resolved->hmbc Yes three_d_nmr Acquire 3D NMR (e.g., TOCSY-HSQC) overlap_resolved->three_d_nmr No hmbc->structure_elucidation nus_cryoprobe Consider Advanced Techniques: - Non-Uniform Sampling (NUS) - Cryoprobe three_d_nmr->nus_cryoprobe nus_cryoprobe->hmbc

Decision tree for selecting appropriate NMR experiments.
Non-Uniform Sampling (NUS)

NUS is an acquisition technique that collects a subset of the data points in the indirect dimension(s) of a multi-dimensional NMR experiment.[5][7] This allows for a significant reduction in experiment time or, conversely, a substantial increase in resolution within the same experiment time.[8][9]

FeatureUniform Sampling (US)Non-Uniform Sampling (NUS)
Data Points Acquired All points in the indirect dimensionA subset of points (e.g., 25-50%)
Experiment Time LongerShorter for the same resolution
Resolution Limited by experiment timeCan be significantly higher for the same experiment time[8]
Processing Fourier TransformRequires specific reconstruction algorithms (e.g., compressed sensing)

Experimental Protocol for a 2D Experiment with NUS on a Bruker Spectrometer:

  • Set up the 2D experiment as usual (e.g., HSQC).

  • Access the acquisition parameters: In TopSpin, go to the "AcquPars" tab.

  • Enable NUS: Change the FnTYPE parameter from traditional to non-uniform_sampling.

  • Set the sampling amount: Go to the NUS section and set NusAMOUNT[%]. A value of 50% is a good starting point for many small molecules, effectively halving the experiment time.[7] For higher resolution, you can increase the number of increments (TD in the indirect dimension) while keeping the NusAMOUNT low.

  • Start the acquisition.

  • Processing: In the processing parameters (ProcPars), ensure that the MDD_mod is set to cs (compressed sensing) or another appropriate reconstruction algorithm.

Cryoprobe Technology

A cryoprobe is a specialized NMR probe where the electronics are cooled to cryogenic temperatures. This dramatically reduces thermal noise, leading to a significant increase in the signal-to-noise ratio (S/N).[10] While not a direct method for resolving overlap, the enhanced sensitivity can be crucial for:

  • Detecting weak signals: Minor components or protons with broad lines that might be lost in the noise in a conventional probe can be observed.

  • Reducing experiment time: The S/N gain allows for fewer scans to be acquired, shortening the overall experiment time. This saved time can be reinvested in acquiring more increments in the indirect dimension for higher resolution.

Probe TypeRelative Sensitivity (¹H)
5 mm Room Temperature Probe1x
5 mm Cryoprobe~4-5x
1.7 mm Room Temperature Microprobe~2x (mass sensitivity)
1.7 mm CryoMicroprobe~20x (mass sensitivity)
Relaxation-Edited Experiments

These experiments exploit differences in the relaxation times (T₁ and T₂) of different nuclei to selectively observe or suppress certain signals. For example, if two protons have overlapping signals but different T₁ relaxation times, an inversion-recovery experiment can be set up with a delay that nulls one signal, allowing the other to be observed.[11][12] This is a more specialized technique but can be very effective in specific cases.

Experimental Workflow for Relaxation-Edited Spectroscopy

G start Overlapping signals in 1D NMR measure_t1 Measure T₁ relaxation times for the region of interest start->measure_t1 t1_diff Are T₁ values significantly different? measure_t1->t1_diff inversion_recovery Run inversion-recovery experiment with a nulling delay for one of the signals t1_diff->inversion_recovery Yes other_methods Consider other methods (2D NMR, etc.) t1_diff->other_methods No resolved_spectrum Acquire spectrum with one signal nulled inversion_recovery->resolved_spectrum

Workflow for using relaxation-edited experiments.

Advanced Troubleshooting

Problem 2: My 2D HSQC spectrum of a tetracyclic steroid still shows significant overlap in the aliphatic region.

Solution:

  • Optimize Spectral Width and Resolution: Ensure that the spectral width in both dimensions is appropriate for your molecule and that you have acquired enough increments in the indirect dimension to achieve sufficient resolution. Consider using NUS to increase the number of increments without a prohibitive increase in experiment time.

  • Acquire a 3D TOCSY-HSQC: This is the next logical step. The third dimension will help to separate the overlapping signals.

  • Change Solvents: Sometimes, changing the solvent (e.g., from chloroform-d to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts that may resolve some overlap.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can also alter chemical shifts and potentially resolve overlapping signals. This can be particularly effective if conformational exchange is contributing to the overlap.

Problem 3: My TOCSY spectrum shows correlations between almost all protons, making it difficult to define individual spin systems.

Solution:

  • Reduce the TOCSY Mixing Time: A long mixing time allows magnetization to propagate throughout the entire spin system. By using a shorter mixing time (e.g., 20-40 ms instead of 80-100 ms), you will preferentially see correlations between directly coupled protons and those in close proximity, making it easier to trace out individual spin systems.

  • Use a 2D COSY: A COSY spectrum only shows correlations between directly coupled protons (and sometimes weak longer-range couplings), which can be easier to interpret than a TOCSY with extensive correlations.

  • Consider a 1D TOCSY Experiment: If you have a resolved proton signal, you can perform a selective 1D TOCSY experiment. This will irradiate that specific proton and show only the protons within its spin system, providing a "slice" of the 2D TOCSY that is much simpler to analyze.

By systematically applying these techniques and troubleshooting strategies, researchers can overcome the challenges of NMR signal overlap in complex tetracyclic systems and successfully elucidate their structures.

References

Challenges in the large-scale synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Large-Scale Synthesis of Polycyclic Lactones

Disclaimer: The following technical support guide uses the total synthesis of (+)-Brefeldin A , a complex polycyclic lactone, as a representative example to address challenges analogous to those that may be encountered in the large-scale synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone and other structurally related molecules. The synthesis of (+)-Brefeldin A encapsulates many of the common hurdles in constructing complex, stereochemically rich natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of complex polycyclic lactones like (+)-Brefeldin A?

A1: The main challenges include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers is a significant hurdle.[1][2]

  • Construction of the Fused Ring System: Creating the fused bicyclic core, often containing a cyclopentane or similar ring, with the desired substituents in the correct spatial orientation can be difficult.

  • Macrolactonization: The final ring-closing step to form the large lactone ring can be low-yielding due to competing intermolecular reactions and conformational constraints.[1][2]

  • Protecting Group Strategy: The synthesis often requires a multi-step protecting group strategy, and the removal of these groups in the final stages can be challenging without affecting other sensitive functional groups.[3]

  • Scalability: Reactions that work well on a small scale may not be directly translatable to a larger, process-scale synthesis.

Q2: Which macrolactonization methods are most effective for syntheses like that of (+)-Brefeldin A?

A2: The Shiina macrolactonization, which utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA), has been shown to be a highly effective method for the final ring closure in the synthesis of (+)-Brefeldin A.[1][2] It is often more convenient and higher yielding than other methods like the Yamaguchi protocol in this specific context.[1]

Q3: How can I improve the stereoselectivity of the reduction of the C7 ketone in the Brefeldin A synthesis?

A3: The stereoselectivity of this reduction is highly dependent on the choice of reducing agent. For instance, using SmI₂ with i-PrOH can provide a good ratio in favor of the desired α-alcohol.[1] In contrast, reagents like t-BuLi/DIBAL-H can lead exclusively to the undesired β-isomer.[1] A thorough screening of reducing agents and conditions is crucial.

Q4: What are common issues with the Rh-catalyzed Michael addition for the introduction of the side chain?

A4: The primary challenge is to achieve a high yield and good diastereoselectivity. The choice of rhodium catalyst, ligands, and reaction conditions (solvent, temperature, and base) is critical. For instance, a Rh(I) catalyst is effective for the 1,4-conjugate addition of the vinyl boronic acid to the cyclopentenone core.[2] Potential issues include competing side reactions and incomplete conversion.

Troubleshooting Guides

Problem 1: Low Yield in Shiina Macrolactonization
Potential Cause Troubleshooting Step
Impure seco-acid: Trace impurities can interfere with the reaction.Ensure the seco-acid precursor is of high purity. Recrystallization or flash chromatography may be necessary.
Incorrect Stoichiometry: The ratio of reagents is crucial.Carefully control the stoichiometry of the seco-acid, MNBA, and the amine base (e.g., DMAP or triethylamine).
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.Perform small-scale optimizations to determine the ideal temperature and reaction time. The reaction is typically run at room temperature.
Concentration Effects: High concentrations can favor intermolecular side reactions.The reaction should be carried out under high dilution conditions to promote intramolecular cyclization.
Problem 2: Poor Stereoselectivity in the Crimmins Aldol Reaction
Potential Cause Troubleshooting Step
Incorrect Reagents: The choice of Lewis acid and base is critical for stereocontrol.For the Crimmins aldol reaction, TiCl₄ and a hindered amine base like sparteine or TMEDA are often used to achieve high diastereoselectivity.[3]
Temperature Control: The reaction is typically performed at low temperatures to enhance stereoselectivity.Maintain a consistent low temperature (e.g., -78 °C) throughout the addition of reagents.
Purity of Reagents: Impurities in the starting materials or solvents can lead to side reactions and reduced stereoselectivity.Use freshly distilled solvents and high-purity reagents.
Slow Addition: Rapid addition of reagents can lead to loss of stereocontrol.Add the reagents slowly and dropwise to maintain control over the reaction.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for C7 Ketone Reduction in a Brefeldin A Synthesis

Entry Reducing Agent Solvent Temperature (°C) α/β Ratio Yield (%) Reference
1SmI₂/i-PrOHTHF-785:190[1]
2L-SelectrideTHF-781:285[1]
3t-BuLi/DIBAL-HToluene-780:192[1]
4Luche Reduction (NaBH₄/CeCl₃)MeOH-78-63 (for subsequent oxidation)[1]

Table 2: Yields of Key Steps in a Representative (+)-Brefeldin A Total Synthesis

Reaction Step Key Reagents Yield (%) Reference
Crimmins Aldol ReactionTiCl₄, TMEDANot explicitly stated, but part of a multi-step sequence[3]
Rh-catalyzed Michael Addition[Rh(acac)(CO)₂], vinyl boronic acid85[2]
Stereoselective Ketone ReductionSmI₂/i-PrOH90[1]
Shiina MacrolactonizationMNBA, DMAP78[2]

Experimental Protocols

Protocol 1: Shiina Macrolactonization of the Seco-Acid of (+)-Brefeldin A
  • Preparation: A solution of the seco-acid (1.0 equiv) in anhydrous toluene is prepared under an inert atmosphere (e.g., argon or nitrogen). The final concentration should be low (e.g., 0.001 M) to favor intramolecular cyclization.

  • Reagent Addition: To the stirred solution, add triethylamine (4.0 equiv) followed by 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv).

  • DMAP Addition: A solution of 4-(dimethylamino)pyridine (DMAP, 6.0 equiv) in anhydrous toluene is then added dropwise over a period of several hours using a syringe pump.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone, (+)-Brefeldin A.

Protocol 2: Crimmins Aldol Reaction for the Cyclopentane Core
  • Preparation: To a solution of the chiral auxiliary-derived thiazolidinethione (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equiv) dropwise.

  • Base Addition: After stirring for 5 minutes, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) dropwise.

  • Aldehyde Addition: The resulting mixture is stirred for 30 minutes, after which a solution of the desired aldehyde (1.2 equiv) in anhydrous dichloromethane is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the aldol adduct.

Visualizations

experimental_workflow cluster_cyclopentane_core Cyclopentane Core Synthesis cluster_side_chain_addition Side Chain Introduction cluster_final_steps Final Steps start Chiral Thiazolidinethione aldol Crimmins Aldol Reaction start->aldol cyclization Intramolecular Cyclization aldol->cyclization enone Cyclopentenone Intermediate cyclization->enone michael_addition Rh-catalyzed Michael Addition enone->michael_addition ketone_reduction Stereoselective Ketone Reduction michael_addition->ketone_reduction deprotection Protecting Group Removal ketone_reduction->deprotection macrolactonization Shiina Macrolactonization deprotection->macrolactonization final_product (+)-Brefeldin A macrolactonization->final_product

Caption: Synthetic workflow for (+)-Brefeldin A.

troubleshooting_logic start Low Yield in Macrolactonization cause1 Impure Starting Material? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Concentration Too High? start->cause3 solution1 Purify Seco-Acid cause1->solution1 Yes solution2 Optimize Temperature and Time cause2->solution2 Yes solution3 Use High Dilution cause3->solution3 Yes

References

Method development for quantifying (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Disclaimer: Information on "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone" is not widely available in scientific literature. This guide is therefore based on established best practices for the method development and quantification of structurally similar complex, hydrophobic small molecules (e.g., steroids, complex terpenes) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantification method for this compound?

A: The initial step is to gather information about the analyte's physicochemical properties (e.g., pKa, logP) to inform the choice of extraction technique and initial chromatographic conditions. The next critical step is compound optimization on the mass spectrometer. This involves infusing a standard solution to determine the optimal ionization mode (positive or negative), identify the precursor ion (Q1 mass), and find the most stable and abundant product ions (Q3 masses) after fragmentation.[1]

Q2: Which sample preparation technique is most suitable for this compound in plasma?

A: Given the likely hydrophobic nature of a phenanthrofuranone structure, several techniques could be effective.

  • Protein Precipitation (PPT): This is a simple and fast method using organic solvents like acetonitrile or methanol.[2][3] It's a good starting point, but may result in less clean samples and significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE, using a water-immiscible organic solvent, can provide a cleaner extract than PPT and is well-suited for hydrophobic compounds.

  • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte from matrix components, thereby reducing matrix effects and improving sensitivity.[5][6] The choice of sorbent (e.g., C18, mixed-mode) would depend on the analyte's specific properties.

Q3: What type of LC column should I use?

A: A reversed-phase C18 column is the most common and logical starting point for a hydrophobic molecule like this. An Acquity BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm) or similar is often used for such analyses.[7] The separation can be achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).

Q4: How do I select an appropriate internal standard (IS)?

A: The ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog with similar chromatographic behavior and extraction recovery should be chosen. The IS is crucial for correcting for variability during sample preparation and analysis.[8]

Q5: What are matrix effects and how can I mitigate them?

A: Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample.[4][9] They can compromise the accuracy and reproducibility of the method.[8] Mitigation strategies include:

  • Improving sample cleanup (e.g., using SPE instead of PPT).

  • Optimizing chromatography to separate the analyte from interfering components.

  • Using a stable isotope-labeled internal standard, which can co-elute and experience similar matrix effects, thereby providing effective correction.[8]

  • When the authentic biological matrix is rare, using a surrogate matrix like human plasma can be a valid approach, but requires careful validation, including parallelism experiments.[10]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Incorrect MS parameters (precursor/product ions, polarity).2. Poor extraction recovery.3. Severe ion suppression (matrix effect).4. Analyte instability in the matrix or processed sample.1. Re-optimize compound parameters by infusing a fresh standard.2. Evaluate extraction recovery by comparing pre-extraction spiked samples to post-extraction spiked samples.[10] Consider a different extraction method (e.g., switch from PPT to SPE).3. Dilute the sample extract or improve sample cleanup. Check for matrix effects by comparing analyte response in neat solution vs. post-extraction spiked matrix.[8]4. Investigate analyte stability at different temperatures and time points (e.g., bench-top, freeze-thaw, auto-sampler stability).[10]
Poor Peak Shape (Tailing or Fronting) 1. Column overload (injecting too high a concentration).2. Secondary interactions between the analyte and the column stationary phase.3. Mismatch between injection solvent and mobile phase.4. Column degradation or contamination.1. Dilute the sample or reduce the injection volume.[11]2. Modify the mobile phase pH or try a different column chemistry.[11]3. Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase.[11]4. Flush the column or replace it if necessary. Using a guard column can help extend column lifetime.[11]
High Signal Variability / Poor Reproducibility 1. Inconsistent sample preparation.2. Issues with the autosampler or injector.3. Fluctuating LC pump pressure or flow rate.4. Unstable electrospray.1. Ensure precise and consistent pipetting and processing for all samples. Use an internal standard to correct for variability.2. Check for air bubbles in the syringe; perform injector maintenance.[11]3. Purge the LC pumps; check for leaks or worn pump seals.4. Check the spray needle position and cleanliness; ensure a stable spray is visible.
Sample Carryover 1. Analyte adsorption to components of the LC system (e.g., injector needle, valve, column).2. Inadequate needle wash.1. Flush the system thoroughly. If the problem persists, identify the source by systematically bypassing components (e.g., run without the column).[12]2. Use a stronger wash solvent in the needle wash procedure. Increase the duration or number of wash cycles.[6][12] Per guidelines, carryover in a blank injection after the highest standard should be <20% of the response of the Lower Limit of Quantitation (LLOQ).[10]

Experimental Protocols

Plasma Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Mix 200 µL of plasma sample with 20 µL of internal standard solution. Add 500 µL of 4% phosphoric acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water (v/v) for LC-MS/MS analysis.

UPLC-MS/MS Analytical Method
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Parameters (Example):

    • Curtain Gas (CUR): 35 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500°C

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 60 psi

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 395.3 -> Q3: 281.2 (Quantifier), Q1: 395.3 -> Q3: 147.1 (Qualifier)

    • Internal Standard (Analog): Q1: 399.3 -> Q3: 285.2

Data Presentation: Method Validation Summary

The following tables represent typical performance characteristics for a validated bioanalytical method for a complex small molecule.

Table 1: Calibration Curve Linearity and Sensitivity

ParameterResult
Linearity Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Upper Limit of Quantitation (ULOQ)500 ng/mL

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5%± 7.2%≤ 9.8%± 6.5%
Low QC1.5≤ 6.1%± 5.4%≤ 7.5%± 4.8%
Mid QC75≤ 4.5%± 3.1%≤ 5.2%± 3.9%
High QC400≤ 3.8%± 2.5%≤ 4.9%± 2.7%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC1.588.294.5 (minor suppression)
High QC40091.596.1 (minor suppression)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard spe Solid-Phase Extraction (Condition, Load, Wash, Elute) plasma->spe 1 evap Evaporation and Reconstitution spe->evap 2 lc UPLC Separation (C18 Column) evap->lc 3. Inject Sample ms MS/MS Detection (MRM Mode) lc->ms 4 process Peak Integration & Quantification ms->process 5. Acquire Data report Concentration Results & Reporting process->report 6

Caption: Experimental workflow for sample analysis.

troubleshooting_tree start Problem: Low or No Signal q1 Is there a signal when infusing a fresh standard? start->q1 sol1 Re-optimize MS source and compound parameters. q1->sol1 No q2 Is extraction recovery acceptable (>70%)? q1->q2 Yes sol2 Optimize sample preparation. Consider a different method (e.g., LLE or SPE). q2->sol2 No q3 Is there significant matrix effect (ion suppression)? q2->q3 Yes sol3 Improve sample cleanup. Optimize chromatography to separate from interferences. q3->sol3 Yes sol4 Investigate analyte stability (freeze-thaw, bench-top). q3->sol4 No

Caption: Troubleshooting tree for low signal intensity.

References

Validation & Comparative

Comparing the bioactivity of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone with other diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative bioactivity of natural compounds is crucial for identifying promising therapeutic leads. This guide provides an objective comparison of the bioactivity of andrographolide, a labdane diterpenoid, with other major classes of diterpenoids, supported by experimental data and detailed methodologies.

This comparison focuses on andrographolide and contrasts its performance with carnosic acid (an abietane diterpenoid), stevioside (a kaurane diterpenoid), and sinulariolide (a cembranoid diterpenoid). The analysis centers on two key areas of bioactivity: cytotoxicity against cancer cell lines and anti-inflammatory effects.

Quantitative Bioactivity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected diterpenoids across various assays. Lower IC50 values indicate greater potency.

Diterpenoid ClassCompoundBioactivityAssay System (Cell Line)IC50 Value (µM)Reference(s)
Labdane AndrographolideCytotoxicityMDA-MB-231 (Breast Cancer)30.0[1]
CytotoxicityMCF-7 (Breast Cancer)32.9 (48h)[2]
CytotoxicityKB (Oral Cancer)106.2 µg/mL (~303)[3]
Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)7.4[4]
Abietane Carnosic AcidCytotoxicityA-549 (Lung Cancer)12.5[5]
CytotoxicityAGS (Gastric Cancer)19.9 µg/mL (~59.9)[6]
CytotoxicityB16F10 (Melanoma)7.08
Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)~25.5[7]
Kaurane SteviosideCytotoxicityHepG2 (Liver Cancer)170.54 µg/mL (~212)[8]
CytotoxicityMDA-MB-231 (Breast Cancer)322.58 µg/mL (~401)[8]
Anti-inflammatoryIn vivo (mice, ear edema)ID50: 291.6 µ g/ear
Cembranoid SinulariolideCytotoxicityHA22T (Hepatoma)12.5
CytotoxicityHepG2 (Hepatoma)15.2
Anti-inflammatory (iNOS inhibition)RAW 264.7 (Macrophages)Significant inhibition at 10 µM

Key Signaling Pathways

The bioactivities of these diterpenoids are often attributed to their modulation of critical cellular signaling pathways.

Andrographolide and the NF-κB Pathway

Andrographolide is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. It can covalently bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_Andrographolide cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Translocates and Activates Andrographolide Andrographolide Andrographolide->NF-κB (p50/p65) Inhibits

Andrographolide's inhibition of the NF-κB signaling pathway.
Carnosic Acid and the PI3K/Akt Pathway

Carnosic acid has been shown to exert its anticancer effects by inhibiting the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[4][6] This pathway is crucial for cell proliferation, survival, and growth. By downregulating the phosphorylation of key proteins in this pathway, carnosic acid can induce apoptosis in cancer cells.

PI3K_Akt_Inhibition_by_Carnosic_Acid Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes Carnosic Acid Carnosic Acid Carnosic Acid->PI3K Inhibits Carnosic Acid->Akt Inhibits

Carnosic acid's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with diterpenoids B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability assay.
Anti-inflammatory (Griess) Assay for Nitric Oxide

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Detailed Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the diterpenoid compounds for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control to determine the IC50 value.

Conclusion

This comparative guide highlights the diverse bioactivities of different classes of diterpenoids. Andrographolide, a labdane diterpenoid, demonstrates potent cytotoxic and anti-inflammatory activities, with its mechanism of action often linked to the inhibition of the NF-κB pathway. Carnosic acid, an abietane diterpenoid, also exhibits strong anticancer properties, notably through the inhibition of the PI3K/Akt signaling pathway. While stevioside and sinulariolide show bioactivity, the available quantitative data for direct comparison is more limited. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The distinct mechanisms of action of these diterpenoids underscore the vast potential of this class of natural products in the development of novel therapeutics.

References

Comparative Analysis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in Oncology: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the anticancer properties of the specific stereoisomer (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. Consequently, a direct comparative study of this compound against known anticancer agents is not feasible at this time.

Initial searches for the biological activity of this molecule, including its potential efficacy in cancer cell lines or in vivo models, did not yield any published experimental data. While the broader class of phenanthrofuranone derivatives has been investigated for various therapeutic applications, specific data for the (4aR,6aS,7aR,11aS,11bR) isomer is absent from the public domain.

For a comparative guide to be scientifically valid, it would require substantial experimental data including, but not limited to:

  • In vitro cytotoxicity assays against a panel of cancer cell lines.

  • Mechanistic studies to elucidate the signaling pathways affected by the compound.

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiles .

Without this foundational data, any comparison to established anticancer drugs would be purely speculative. Researchers and drug development professionals interested in the potential of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone would first need to undertake comprehensive preclinical investigations to establish its pharmacological profile.

Further research is required to determine if (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone possesses any anticancer activity. Should such data become available, a thorough comparative analysis with existing treatments could be conducted.

Unveiling Chirality: A Comparative Guide to Determining the Absolute Configuration of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a chiral natural product—its absolute configuration—is a critical step in understanding its biological activity and advancing it through the development pipeline. The choice of analytical technique is paramount and depends on the nature of the compound, sample availability, and the research stage. This guide provides an objective comparison of the leading methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy.

At a Glance: Comparison of Key Methods

The determination of absolute configuration can be approached through several powerful techniques, each with its own set of advantages and limitations. The table below summarizes the key performance indicators for the most common methods.

MethodSample RequirementTime RequiredAccuracy/ConfidenceKey InstrumentationCost (Relative)
Single-Crystal X-ray Diffraction High-quality single crystal (µg to mg)Days to weeksHigh (unambiguous)X-ray DiffractometerHigh
NMR Spectroscopy (Mosher's Method) 1-5 mg of pure sample1-2 daysHigh (for secondary alcohols/amines)High-field NMR SpectrometerMedium
Electronic Circular Dichroism (ECD) ~1 mg in solution, requires chromophoreHours to daysMedium to High (requires computation)CD SpectrometerMedium
Vibrational Circular Dichroism (VCD) 1-10 mg in solutionHours to daysMedium to High (requires computation)VCD SpectrometerHigh
Total Synthesis N/A (confirmatory)Months to yearsDefinitiveStandard Organic Synthesis EquipmentVery High
Marfey's Method (for amino acids) µg to mg of peptide hydrolysate1-2 daysHighHPLC-UV/MSMedium

In-Depth Analysis of Core Techniques

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the absolute configuration of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms.

Experimental Data Example: Taxol

The complex structure of the anticancer drug Taxol (Paclitaxel) was unequivocally established using X-ray crystallography. The analysis of a suitable crystal provided the complete stereochemistry of its eleven stereocenters in a single experiment. The Flack parameter, a critical value in crystallographic refinement for absolute configuration, ideally approaches zero for the correct enantiomer, providing a high level of confidence in the assignment.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction of an Organic Compound

  • Crystal Growth: Grow single crystals of the natural product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined to best fit the experimental data.[6][7]

  • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter.[8]

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Unambiguous 3D Structure abs_config->final_structure

Caption: Workflow for determining absolute configuration using single-crystal X-ray diffraction.

NMR Spectroscopy: The Mosher's Method

For chiral molecules containing secondary alcohols or amines that are difficult to crystallize, the Mosher's method offers a powerful solution-state NMR technique to determine the absolute configuration.[9][10] This method involves the formation of diastereomeric esters or amides with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The anisotropic effect of the phenyl group in the MTPA derivatives leads to predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers, which can be correlated to the absolute configuration of the stereocenter.[11]

Experimental Data Example: A Taxol Precursor

In the synthesis of Taxol, the absolute configuration of key chiral alcohol intermediates can be confirmed using Mosher's ester analysis. By preparing both the (R)- and (S)-MTPA esters of the alcohol, the Δδ (δS - δR) values for the protons near the stereocenter are calculated. A consistent positive or negative sign for these values on either side of the MTPA plane in a conformational model allows for the unambiguous assignment of the absolute configuration.

Experimental Protocol: Mosher's Ester Analysis

  • Preparation of Mosher's Esters:

    • Divide the alcohol sample (1-5 mg) into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the respective diastereomeric Mosher's esters.[1]

    • Ensure the reaction goes to completion to avoid kinetic resolution.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.[12]

    • Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed ester linkage.

    • Construct a conformational model of the Mosher's esters, with the MTPA phenyl group and the trifluoromethyl group eclipsing the Cα-OMe and C=O bonds, respectively.

    • Protons on the side of the phenyl group will experience a positive Δδ, while those on the other side will have a negative Δδ. This pattern determines the absolute configuration of the original alcohol.[11]

Logical Relationship in Mosher's Method Analysis

mosher_logic cluster_synthesis Diastereomer Formation cluster_analysis NMR Analysis & Interpretation cluster_result Conclusion chiral_alcohol Chiral Alcohol (Unknown Configuration) r_ester (R)-MTPA Ester chiral_alcohol->r_ester Reacts with s_ester (S)-MTPA Ester chiral_alcohol->s_ester Reacts with r_mtpa (R)-MTPA-Cl r_mtpa->r_ester s_mtpa (S)-MTPA-Cl s_mtpa->s_ester nmr_spectra ¹H NMR Spectra Acquisition r_ester->nmr_spectra s_ester->nmr_spectra delta_calc Calculate Δδ = δS - δR nmr_spectra->delta_calc conf_model Apply Conformational Model delta_calc->conf_model abs_config Absolute Configuration Determined conf_model->abs_config

Caption: Logical flow of determining absolute configuration using Mosher's method.

Chiroptical Methods: ECD and VCD

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT), the absolute configuration can be determined.[15]

  • ECD is suitable for molecules containing chromophores that absorb in the UV-Vis region.

  • VCD is applicable to a wider range of molecules as it probes the vibrational transitions in the infrared region.[16][17]

Experimental Data Example: Taxol Precursors

The absolute configuration of synthetic precursors to Taxol has been successfully determined using Raman Optical Activity (ROA), a related chiroptical technique. By comparing the experimental ROA spectra with DFT calculations for all possible stereoisomers, the correct absolute configuration was unambiguously assigned.[3][18][19]

Experimental Protocol: ECD/VCD Measurement and Analysis

  • Sample Preparation: Dissolve the purified sample (1-10 mg) in a suitable achiral solvent that does not absorb in the spectral region of interest.

  • Spectral Acquisition: Record the ECD or VCD spectrum using a dedicated spectrometer. It is crucial to also record the spectrum of the solvent for baseline correction.

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics or other methods.

    • For each low-energy conformer, optimize the geometry and calculate the theoretical ECD or VCD spectrum using DFT.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental spectrum with the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[15]

Experimental Workflow for ECD/VCD Analysis

chiroptical_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Conclusion sample_prep Sample Preparation spec_acq ECD/VCD Spectral Acquisition sample_prep->spec_acq comparison Compare Experimental & Calculated Spectra spec_acq->comparison conf_search Conformational Search dft_calc DFT Spectrum Calculation conf_search->dft_calc boltzmann_avg Boltzmann Averaging dft_calc->boltzmann_avg boltzmann_avg->comparison abs_config Assign Absolute Configuration comparison->abs_config

Caption: Workflow for absolute configuration determination using ECD/VCD spectroscopy.

Total Synthesis: The Ultimate Confirmation

The unambiguous confirmation of a proposed absolute configuration can be achieved through the total synthesis of the natural product from a starting material of known stereochemistry.[20][21] If the synthetic product exhibits identical physical and spectroscopic properties (including optical rotation) to the natural product, the absolute configuration is proven.

Example: The Nicolaou Total Synthesis of Taxol

The total synthesis of Taxol by K.C. Nicolaou and his group in 1994 was a landmark achievement in organic chemistry.[11] By constructing the complex molecule from chiral starting materials through a series of stereocontrolled reactions, they were able to confirm the absolute configuration that had been previously determined by X-ray crystallography. This convergent synthesis provided a chemical pathway to produce Taxol and its analogs.[20]

Marfey's Method: Chiral Amino Acid Analysis

For natural products containing amino acid residues, Marfey's method is a reliable technique for determining their absolute configuration.[3] The method involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are then separated by HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.

Experimental Protocol: Marfey's Method

  • Peptide Hydrolysis: Hydrolyze the peptide sample (µg to mg) to its constituent amino acids using 6 M HCl at 110 °C for 24 hours.

  • Derivatization:

    • Dissolve the dried hydrolysate in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of Marfey's reagent (FDAA) in acetone and incubate the mixture.

    • Quench the reaction by adding acid (e.g., HCl).

  • HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC with UV detection (typically at 340 nm).

    • Separately, derivatize authentic standards of L- and D-amino acids and run them under the same HPLC conditions.

  • Data Analysis: Compare the retention times of the amino acids from the natural product hydrolysate with those of the derivatized standards to assign the absolute configuration of each amino acid.

Workflow for Marfey's Method

marfey_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Conclusion hydrolysis Peptide Hydrolysis derivatization Derivatization with Marfey's Reagent hydrolysis->derivatization hplc HPLC Separation of Diastereomers derivatization->hplc comparison Compare Retention Times with Standards hplc->comparison abs_config Absolute Configuration of Amino Acids Determined comparison->abs_config

Caption: Workflow for determining the absolute configuration of amino acids using Marfey's method.

Conclusion

The determination of the absolute configuration of complex natural products is a multifaceted challenge that often requires the application of several complementary techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant bottleneck. Solution-state methods such as NMR-based techniques and chiroptical spectroscopies provide powerful alternatives, with the latter's accuracy being greatly enhanced by computational predictions. For peptidic natural products, Marfey's method is a robust and reliable approach. Ultimately, the convergence of data from multiple analytical methods, and in some cases confirmation by total synthesis, provides the highest level of confidence in the assigned absolute configuration, a crucial piece of information for the advancement of natural product-based drug discovery and development.

References

The Oxirene Ring: A Double-Edged Sword in the Bioactivity of Phenanthrofurans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of an oxirene ring, a highly strained and reactive three-membered epoxide, into the phenanthrofuran scaffold is predicted to dramatically alter its biological activity. While direct experimental data on oxirene-containing phenanthrofurans is limited in publicly available research, a robust body of evidence from structurally analogous polycyclic aromatic hydrocarbons (PAHs) provides a strong foundation for predicting a significant increase in cytotoxicity and potential mutagenicity. This guide synthesizes the expected effects based on established principles of chemical reactivity and biological activity of aromatic epoxides, offering a comparative framework for future research and drug development.

Enhanced Reactivity and Cytotoxicity: A Mechanistic Overview

The incorporation of an oxirene ring introduces significant ring strain, rendering the phenanthrofuran molecule highly susceptible to nucleophilic attack. This heightened reactivity is the primary driver of its anticipated biological effects. The proposed mechanism of action, analogous to that of other carcinogenic PAH epoxides, involves the metabolic formation of the epoxide, which then acts as a potent electrophile. This electrophilic epoxide can readily react with biological nucleophiles, most notably the nitrogenous bases of DNA, to form stable adducts. This process of DNA alkylation can disrupt normal cellular processes, leading to cytotoxicity and potentially initiating carcinogenic pathways.

G cluster_0 Cellular Environment Phenanthrofuran Phenanthrofuran Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450) Phenanthrofuran_Epoxide Phenanthrofuran Epoxide (with Oxirene Ring) DNA DNA DNA_Adduct DNA Adduct Formation Cytotoxicity Cytotoxicity & Potential Mutagenicity

Figure 1: Proposed signaling pathway for oxirene-containing phenanthrofuran cytotoxicity.

Comparative Activity Profile: Phenanthrofuran vs. Phenanthrofuran Epoxide

The following table summarizes the predicted comparative biological activity of phenanthrofuran and its hypothetical oxirene-containing counterpart, based on data from analogous PAH compounds.

FeaturePhenanthrofuran (Unmodified)Phenanthrofuran with Oxirene Ring (Predicted)Supporting Rationale from Analogous Compounds
Chemical Reactivity Relatively stable aromatic system.Highly reactive due to ring strain of the oxirene.Epoxides of PAHs are known to be highly reactive electrophiles.
Cytotoxicity Low to moderate.High.Diol epoxides of benz[a]anthracene are significantly more cytotoxic than the parent compound.[1]
Mutagenicity Generally low.Predicted to be high.Bay region epoxides of PAHs are potent mutagens.
Mechanism of Action Intercalation into DNA, receptor binding.Covalent binding to DNA (alkylation), protein modification.PAH epoxides are known to form DNA adducts.
Therapeutic Potential Potential as anti-inflammatory or anti-cancer agents.Potential for targeted cancer therapy (as a highly cytotoxic agent), but with significant toxicity concerns.Steroids bearing an oxirane ring exhibit a range of biological activities, including antineoplastic properties.

Experimental Protocols for Activity Assessment

To validate the predicted activity of oxirene-containing phenanthrofurans, the following standard experimental protocols are recommended.

Synthesis of Phenanthrofuran Epoxide

The synthesis would likely involve the epoxidation of the parent phenanthrofuran using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

G Phenanthrofuran Phenanthrofuran Reaction Epoxidation Reaction Phenanthrofuran->Reaction mCPBA m-CPBA mCPBA->Reaction Phenanthrofuran_Epoxide Phenanthrofuran Epoxide Reaction->Phenanthrofuran_Epoxide Purification Purification (e.g., Chromatography) Phenanthrofuran_Epoxide->Purification Final_Product Purified Phenanthrofuran Epoxide Purification->Final_Product

Figure 2: General workflow for the synthesis of phenanthrofuran epoxide.
In Vitro Cytotoxicity Assays

a) MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the phenanthrofuran and its epoxide derivative for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.

DNA Adduct Formation Analysis

32P-Postlabeling Assay: This highly sensitive method can detect the formation of DNA adducts.

  • DNA Isolation: Isolate DNA from cells treated with the test compounds.

  • DNA Digestion: Digest the DNA into individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides.

  • 32P-Labeling: Label the adducted nucleotides with 32P-ATP and T4 polynucleotide kinase.

  • Chromatography: Separate the labeled adducts using thin-layer chromatography (TLC).

  • Autoradiography: Visualize the DNA adducts by autoradiography.

Conclusion

The introduction of an oxirene ring into the phenanthrofuran structure is anticipated to be a transformative modification, significantly enhancing its reactivity and cytotoxicity. While this presents a potential avenue for the development of potent therapeutic agents, it also raises considerable concerns regarding mutagenicity and off-target toxicity. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and rigorous biological evaluation of these novel compounds. Future research in this area will be crucial to fully elucidate the structure-activity relationships and to determine if the potent cytotoxicity of oxirene-containing phenanthrofurans can be harnessed for therapeutic benefit while mitigating their potential risks.

References

No Published Structure-Activity Relationship Data Available for (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies for analogs of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone. While research exists on broader categories of related heterocyclic compounds, such as benzofuranones and phenanthrenes, data directly pertaining to the specified tetracyclic oxirenophenanthrofuranone core structure and its derivatives is not present in the reviewed materials.

Therefore, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, and visualizations as requested. The absence of such information indicates that this specific class of compounds may be a novel area of research, with SAR studies yet to be published or conducted.

Researchers, scientists, and drug development professionals interested in this particular scaffold are encouraged to initiate novel research to explore its synthesis, biological activity, and the relationship between its structural modifications and potential therapeutic effects. Future investigations would be necessary to generate the data required for the type of comprehensive comparison guide originally requested.

Replicating the synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone from literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydrophenanthrofuranone core is a structural motif found in various biologically active natural products. The specific stereochemistry of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone presents a significant synthetic challenge, requiring precise control over multiple contiguous stereocenters. This guide compares two primary approaches for the construction of the tetracyclic framework: a Diels-Alder cycloaddition strategy and a Robinson annulation approach. Both routes culminate in the formation of the furanone ring via a Baeyer-Villiger oxidation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Diels-Alder ApproachRoute 2: Robinson Annulation Approach
Key Strategy [4+2] Cycloaddition to form the cis-fused AB rings.Tandem Michael addition and intramolecular aldol condensation to construct the B ring.
Starting Materials Substituted 1,3-diene and a suitable dienophile (e.g., a cyclic enone).A cyclic ketone and an α,β-unsaturated ketone.
Stereocontrol Generally good control over cis-stereochemistry of the newly formed ring junction due to the concerted nature of the Diels-Alder reaction.[1]Stereochemistry at the ring junction is influenced by reaction conditions (kinetic vs. thermodynamic control). The trans-fused product is often thermodynamically favored, requiring careful optimization for the desired cis-isomer.
Overall Yield (Estimated) Moderate to good, depending on the specific diene and dienophile.Variable, can be high but may be compromised by side reactions or lack of stereoselectivity.
Number of Steps (Estimated) Potentially shorter for the core construction.May require additional steps for stereochemical correction.
Scalability Generally scalable, a widely used industrial reaction.Can be challenging to scale up with consistent stereochemical outcomes.

Experimental Protocols

Route 1: Diels-Alder Approach to the Octahydrophenanthrene Core

This approach leverages the inherent stereospecificity of the Diels-Alder reaction to establish the cis-fusion of the A and B rings.

Step 1: Diels-Alder Cycloaddition

A suitable diene, such as a Danishefsky-type diene, is reacted with a cyclic enone dienophile. The reaction is typically carried out under thermal conditions or with Lewis acid catalysis to enhance reactivity and stereoselectivity.

  • Reaction: 1,3-butadiene derivative + Cyclohexenone derivative

  • Conditions: Toluene, reflux, or Lewis Acid (e.g., TiCl₄, AlCl₃) at low temperature.

  • Expected Outcome: A cis-fused octahydrophenanthrenone precursor. The stereochemistry of the substituents on the diene and dienophile is transferred to the product.

Step 2: Functional Group Manipulation and Ring C Formation

The adduct from the Diels-Alder reaction undergoes further transformations to introduce the necessary functionality for the formation of the C ring, potentially through an intramolecular cyclization reaction.

Step 3: Baeyer-Villiger Oxidation to form the Furanone Ring

The resulting polycyclic ketone is subjected to a Baeyer-Villiger oxidation to introduce the oxygen atom and form the lactone (furanone) ring. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon is expected to migrate, leading to the desired furanone.[2][3][4] The stereochemistry at the migrating center is retained during the reaction.[5]

  • Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Conditions: Inert solvent (e.g., dichloromethane), room temperature.

  • Expected Outcome: (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

Route 2: Robinson Annulation Approach to the Octahydrophenanthrene Core

This classic ring-forming sequence involves the formation of a new six-membered ring.

Step 1: Michael Addition

An enolate, generated from a cyclic ketone, is added to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a Michael fashion.

  • Reactants: A substituted cyclohexanone and an enone.

  • Conditions: Basic conditions (e.g., NaOH, KOH) in a protic solvent.

Step 2: Intramolecular Aldol Condensation

The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation under the same basic conditions to form the six-membered ring. Subsequent dehydration yields a cyclohexenone derivative.

Step 3: Stereochemical Control and Further Transformations

Achieving the desired cis-fusion at the newly formed ring junction can be challenging. While kinetically controlled reactions can favor the cis-product, the trans-isomer is often more stable. Subsequent hydrogenation or other reductive methods would be required to obtain the saturated octahydrophenanthrene skeleton with the correct relative stereochemistry.

Step 4: Baeyer-Villiger Oxidation

Similar to Route 1, the final step involves a Baeyer-Villiger oxidation of the corresponding ketone to yield the target furanone.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Diels-Alder Approach cluster_route2 Route 2: Robinson Annulation Approach A1 Diene & Dienophile B1 [4+2] Cycloaddition A1->B1 C1 cis-Fused Adduct B1->C1 D1 Functional Group Manipulation C1->D1 E1 Polycyclic Ketone D1->E1 F1 Baeyer-Villiger Oxidation E1->F1 G1 Target Molecule F1->G1 A2 Cyclic Ketone & Enone B2 Michael Addition A2->B2 C2 1,5-Dicarbonyl B2->C2 D2 Intramolecular Aldol C2->D2 E2 Octahydrophenanthrenone D2->E2 F2 Stereochemical Correction E2->F2 G2 Polycyclic Ketone F2->G2 H2 Baeyer-Villiger Oxidation G2->H2 I2 Target Molecule H2->I2

Caption: Comparative workflow of the two proposed synthetic routes.

Plausible Biological Context: Modulation of Steroid Hormone Signaling

Many polycyclic compounds with a phenanthrene core, such as steroids, exert their biological effects by interacting with nuclear hormone receptors. These receptors are ligand-activated transcription factors that regulate gene expression. Given the structural similarity of the target molecule to the core of steroidal hormones, it is plausible that (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone could modulate the activity of a steroid hormone receptor, such as the androgen receptor or estrogen receptor.

signaling_pathway cluster_cell Target Cell cluster_nucleus Molecule Phenanthrofuranone Receptor_Cytoplasm Steroid Receptor (Inactive) Molecule->Receptor_Cytoplasm Binds Receptor_Active Activated Receptor Receptor_Cytoplasm->Receptor_Active Conformational Change HSP HSP90 HSP->Receptor_Cytoplasm Stabilizes Dimer Receptor Dimer Receptor_Active->Dimer Dimerization HRE Hormone Response Element Dimer->HRE Binds to DNA Nucleus Nucleus Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation Response Cellular Response Translation->Response

Caption: Putative signaling pathway for the target molecule.

Conclusion

Both the Diels-Alder and Robinson annulation approaches offer viable pathways for the synthesis of the (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core. The Diels-Alder route is likely to provide better stereocontrol for the crucial cis-ring fusion in a more concise manner. The Robinson annulation, while a powerful tool, may require more extensive optimization to achieve the desired stereochemistry. The final Baeyer-Villiger oxidation is a reliable method for the formation of the furanone ring, with predictable regioselectivity and retention of stereochemistry. The choice of route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for optimization of reaction conditions. Further investigation into the biological activity of this and related compounds is warranted to explore their potential as modulators of steroid hormone signaling or other cellular pathways.

References

Comparative Analysis of Phenanthrofuran Stereoisomers on Cytotoxicity: A Focus on Dioscorealide B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cytotoxic effects of phenanthrofuran stereoisomers is currently limited by the lack of available data on specific stereoisomers other than Dioscorealide B. While Dioscorealide A, a known stereoisomer, has been identified, quantitative data on its cytotoxic activity against cancer cell lines remains elusive in the current body of scientific literature. This guide, therefore, provides a detailed analysis of the cytotoxic effects of Dioscorealide B, a well-studied phenanthrofuran, including its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Overview of Dioscorealide B Cytotoxicity

Dioscorealide B, a naphthofuranoxepin isolated from the rhizome of Dioscorea membranacea, has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] Its efficacy is particularly notable in breast and colon cancer cells. The cytotoxic effects are primarily attributed to the induction of apoptosis through a p53-dependent pathway.

Data Presentation: Cytotoxic Activity of Dioscorealide B

The following table summarizes the 50% inhibitory concentration (IC50) values of Dioscorealide B against various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma2.76[3]
MDA-MB-468Breast Adenocarcinoma9.93[3]
COR-L23Lung Carcinoma1.59 (µg/ml)[1]
LS-174TColon Adenocarcinoma5.26 (µg/ml)[1]
SW480Colon AdenocarcinomaNot specified
Caco-2Colorectal AdenocarcinomaNot specified

Experimental Protocols

A detailed methodology for the key experiments cited in the analysis of Dioscorealide B's cytotoxic effects is provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Culture medium appropriate for the cell line

  • Trypsin solution

  • Phosphate Buffered Saline (PBS)

  • Test compound (Dioscorealide B)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well, depending on the cell line's growth characteristics. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of Dioscorealide B in culture medium. The final concentration of DMSO should not exceed 0.2% in the highest concentration of the test compound.[3] Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Dioscorealide B to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and serum proteins.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated using the following formula: % Survival = (OD of treated cells / OD of control cells) x 100 The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines (e.g., MCF-7, MDA-MB-468) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds (72-hour incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Phenanthrofuran Stereoisomers compound_prep->treatment fixation Fix Cells with TCA treatment->fixation staining Stain with Sulforhodamine B fixation->staining washing Wash to Remove Unbound Dye staining->washing solubilization Solubilize Bound Dye washing->solubilization readout Measure Absorbance at 540 nm solubilization->readout calculation Calculate Cell Viability and IC50 Values readout->calculation

Caption: Experimental workflow for determining the cytotoxic effects of phenanthrofuran stereoisomers using the SRB assay.

Signaling Pathway of Dioscorealide B-Induced Apoptosis

Dioscorealide B has been shown to induce apoptosis in breast cancer cells through a mechanism involving the tumor suppressor protein p53 and the intrinsic apoptotic pathway.[3] Treatment with Dioscorealide B leads to an increase in the mRNA levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-7, ultimately resulting in programmed cell death.

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome dioscorealide_b Dioscorealide B p53 p53 dioscorealide_b->p53 bax Bax p53->bax + bcl2 Bcl-2 p53->bcl2 - mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion | cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase7 Caspase-7 (Executioner) caspase9->caspase7 apoptosis Apoptosis caspase7->apoptosis

References

Validating the Target Engagement of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone and Alternatives in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the in vitro target engagement of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone , a novel compound with a putative inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. For the purpose of this guide, we will hypothesize that the molecular target is Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ) .

The performance of this compound is compared against known IKKβ inhibitors. This document outlines key experimental data, detailed protocols for target engagement validation, and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the in vitro potency of the hypothetical compound, designated "Compound X," against established IKKβ inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.

CompoundTargetAssay TypeIC50 (nM)
Compound X IKKβ Enzymatic [Hypothetical Data]
ParthenolideIKKβEnzymatic5,000 - 10,000
TPCA-1IKKβEnzymatic17.9
BMS-345541IKKβEnzymatic300

Note: Data for comparator compounds is sourced from publicly available literature and may vary based on specific assay conditions.

Experimental Protocols

To validate the direct binding and functional cellular effects of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, a combination of biophysical and cell-based assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[1][2] It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[1][3]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, HeLa) to 80-90% confluency.

    • Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of the test compound for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.[4]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.[5]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein (IKKβ) remaining at each temperature using Western blotting or other sensitive protein detection methods like AlphaScreen.[1]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NF-κB Luciferase Reporter Gene Assay

This assay measures the functional consequence of target engagement by quantifying the activity of the NF-κB transcription factor.[6][7] Inhibition of an upstream activator like IKKβ will lead to a decrease in NF-κB-mediated gene expression, which is measured as a reduction in luciferase activity.[8]

Protocol:

  • Cell Transfection:

    • Seed cells (e.g., HEK293) in a multi-well plate.

    • Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to serve as a control for transfection efficiency and cell viability.[9]

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours to induce the signaling cascade.

  • Cell Lysis:

    • Wash the cells with PBS and then add a passive lysis buffer.[7]

    • Incubate at room temperature for 15 minutes to ensure complete cell lysis.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white, opaque microplate suitable for luminescence readings.

    • Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence.

    • Next, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized activity against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the NF-κB response.

Visualizations: Pathways and Workflows

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex. External stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK_complex->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation IkappaB_p p-IκBα Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkappaB_nucleus->DNA Binds to DNA Gene Transcription Gene Transcription DNA->Gene Transcription Activates

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Experimental Workflow: Luciferase Reporter Assay

The following diagram outlines the key steps in the NF-κB luciferase reporter assay workflow, from cell preparation to data analysis.

Reporter_Assay_Workflow node_start Start: Seed Cells in Plate node_transfect Transfect Cells with NF-κB-Luc & Renilla Plasmids node_start->node_transfect node_incubate1 Incubate for 24h node_transfect->node_incubate1 node_treat Treat with Compound (or Vehicle) node_incubate1->node_treat node_stimulate Stimulate with TNF-α (e.g., 6-8h) node_treat->node_stimulate node_lyse Lyse Cells node_stimulate->node_lyse node_measure Measure Dual Luminescence node_lyse->node_measure node_analyze Analyze Data: Normalize & Calculate IC50 node_measure->node_analyze node_end End node_analyze->node_end

Caption: Workflow for an NF-κB dual-luciferase reporter assay.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Summary

The primary hazards associated with the functional groups of this compound are summarized in the table below. This information is critical for understanding the risks and ensuring safe handling and disposal.

Functional GroupPotential HazardsDisposal Considerations
Oxirene (Epoxide) Highly reactive due to ring strain.[1] Alkylating agents, potentially toxic and mutagenic.[1] Can be irritating to skin and respiratory tract.Avoid uncontrolled reactions. Do not dispose of down the drain. Should be treated as reactive hazardous waste.
Furan Can be irritating to the skin, eyes, and respiratory tract.[2] May cause liver damage.[3] Some furans are potential carcinogens.[3]Do not dispose of down the drain.[2] Collect in a designated hazardous waste container.[2]
Ketone Flammability is a primary concern for many ketones, such as acetone.[4] Generally less toxic than epoxides and some furans, but can be irritants.Segregate from ignition sources.[4] Collect in a designated flammable liquid waste container if the compound is in a solvent.[4]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of the specified chemical in a laboratory setting.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

2.2 Waste Collection and Segregation

  • Designated Waste Container: Use a clearly labeled, non-reactive, and sealable hazardous waste container. The label should include:

    • The full chemical name: "(4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Reactive," "Irritant," "Potential Mutagen")

    • The date of accumulation.

  • Solid Waste:

    • Carefully transfer any solid waste of the compound into the designated hazardous waste container using a spatula or other appropriate tool.

    • Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of a suitable non-reactive solvent (e.g., ethanol) to minimize airborne particles, provided this is compatible with the final disposal method.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a container for halogenated or non-halogenated organic solvents).

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and placed in a designated solid hazardous waste container.

2.3 Storage of Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • The waste container should be kept closed at all times except when adding waste.

2.4 Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • DO NOT attempt to neutralize or treat this chemical waste in the lab without specific, validated procedures and proper safety controls, given its reactive epoxide group.

  • DO NOT dispose of this chemical down the sanitary sewer.[5]

Mandatory Visualizations

3.1 Logical Workflow for Disposal of a Novel/Uncharacterized Chemical

The following diagram illustrates the decision-making process and workflow for the safe disposal of a chemical for which a specific Safety Data Sheet is not available.

A Start: Need to Dispose of (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Disposal Instructions C->D Yes E Analyze Chemical Structure for Functional Groups and Potential Hazards C->E No F Identify Functional Groups: - Oxirene (Epoxide) - Furan - Ketone E->F G Consult General Disposal Guidelines for Each Functional Group F->G H Determine Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) G->H I Segregate Waste: - Designated, Labeled Container - Solid vs. Liquid Waste - Contaminated Materials H->I J Store Waste in Satellite Accumulation Area I->J K Contact EHS for Pickup and Final Disposal J->K

Caption: Disposal workflow for a chemical with no available SDS.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for personnel handling the potent, cytotoxic compound (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one, a derivative of Withaferin A. Due to its cytotoxic nature and the presence of a reactive epoxide group, this compound must be handled with extreme caution as a highly hazardous substance. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The level of protection should be selected based on the specific task and the potential for exposure.

Task Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Nitrile gloves (single pair)- Safety glasses with side shields- Laboratory coat
Medium-Risk Activities (e.g., weighing, preparing solutions in a containment device)- Double nitrile gloves (chemotherapy-rated)- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield- N95 respirator (or higher)
High-Risk Activities (e.g., handling powders outside of a containment device, cleaning spills)- Double nitrile gloves (chemotherapy-rated)- Disposable, low-permeability fabric gown that fastens in the back- Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Disposable shoe covers

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed in a designated and clearly marked area to prevent cross-contamination.

1. Preparation and Weighing:

  • All manipulations involving the solid compound or concentrated solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.

  • Before starting, ensure all necessary equipment, including waste containers, is inside the containment device.

  • Don the appropriate PPE as outlined in the table for medium-risk activities.

  • Carefully weigh the required amount of the compound, minimizing the creation of dust.

  • Clean all surfaces of the containment device thoroughly after each use.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Keep containers closed whenever possible.

  • Clearly label all solutions with the compound name, concentration, date, and hazard warning.

3. Experimental Use:

  • Conduct all experiments involving the compound in a well-ventilated area, preferably within a fume hood.

  • Avoid skin contact with any surfaces or equipment that may be contaminated.

  • Change gloves immediately if they become contaminated.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: For small spills, use a spill kit designed for cytotoxic drugs.[1] Wear high-risk PPE and cover the spill with absorbent material.[1] For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Use designated, clearly labeled, and puncture-resistant containers for all cytotoxic waste.[2][3]

  • Solid waste (e.g., contaminated gloves, gowns, labware) should be placed in a designated cytotoxic waste bag, typically a purple or yellow bag.[2][3][4]

  • Sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container for cytotoxic waste.

  • Liquid waste should be collected in a sealed, labeled container. Do not pour any waste down the drain.[5]

2. Container Management:

  • Keep waste containers sealed when not in use.

  • Do not overfill waste containers.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

3. Final Disposal:

  • Cytotoxic waste must be incinerated by a licensed hazardous waste disposal company.[2][4] Contact your institution's environmental health and safety department to arrange for pickup and disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Obtain Compound ppe_prep Don Appropriate PPE (Medium Risk) start->ppe_prep containment Work in Containment (Fume Hood/BSC) ppe_prep->containment weigh Weigh Compound containment->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Cytotoxic Waste (Solid, Liquid, Sharps) experiment->segregate spill Spill experiment->spill exposure Personal Exposure experiment->exposure package Package in Labeled, Sealed Containers segregate->package store Store in Designated Area package->store incinerate Incineration by Licensed Vendor store->incinerate end End incinerate->end spill_kit Use Cytotoxic Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid decontaminate Decontaminate Area spill_kit->decontaminate decontaminate->segregate medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling and disposal of the cytotoxic compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.